Moxalactam sodium salt
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXGZQULWMCLU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6Na2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64953-12-4 | |
| Record name | Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Moxalactam Sodium Salt: An In-depth Technical Guide on its Mechanism of Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Moxalactam, a synthetic oxa-β-lactam antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This in-depth technical guide elucidates the core mechanism of action of moxalactam sodium salt, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the resulting lytic death of susceptible bacteria. This document provides quantitative data on moxalactam's binding affinities, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support researchers and drug development professionals in the field of antibacterial research.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The fundamental mechanism of action of moxalactam, like other β-lactam antibiotics, is the inhibition of the final and crucial step in peptidoglycan synthesis: the cross-linking of peptide side chains. Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units, provides structural rigidity to the bacterial cell wall, protecting the bacterium from osmotic lysis. The transpeptidase domains of high molecular weight penicillin-binding proteins (PBPs) catalyze this cross-linking reaction.
Moxalactam's structure mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor peptides. This structural similarity allows moxalactam to bind to the active site of PBPs. The strained β-lactam ring of moxalactam is then attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation inactivates the PBP, preventing it from performing its transpeptidase function. The inhibition of peptidoglycan cross-linking results in a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[1][2]
Figure 1: Mechanism of Moxalactam Action on PBPs.
Quantitative Data: PBP Binding Affinity
The efficacy of moxalactam against different bacterial species is largely determined by its binding affinity for their specific PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP.
| Bacterial Species | PBP Target | IC50 (µg/mL) |
| Escherichia coli K-12 | PBP-1A | <0.1 |
| PBP-1B | 0.5 | |
| PBP-2 | 10 | |
| PBP-3 | <0.01 | |
| PBP-4 | 1 | |
| PBP-5/6 | 5 | |
| Pseudomonas aeruginosa | PBP-1A | 16 |
| PBP-1B | >128 | |
| PBP-2 | >128 | |
| PBP-3 | 1 | |
| PBP-4 | 64 | |
| PBP-5 | >128 | |
| Staphylococcus aureus | PBP1 | 1.6 |
| PBP2 | 6.3 | |
| PBP3 | 0.8 | |
| PBP4 | 25 |
Note: Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
Competitive Penicillin-Binding Protein (PBP) Assay using Fluorescent Penicillin (Bocillin FL)
This protocol details a competitive binding assay to determine the IC50 of moxalactam for various PBPs.
Materials:
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solutions (serial dilutions)
-
Bocillin™ FL (fluorescent penicillin)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Bacterial Culture: Grow the bacterial strain to mid-log phase (OD600 ≈ 0.6).
-
Cell Harvest: Harvest cells by centrifugation (5000 x g, 10 min, 4°C) and wash the pellet twice with cold PBS.
-
Membrane Preparation: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. Remove unbroken cells and debris by centrifugation (10,000 x g, 10 min, 4°C). Isolate the membrane fraction by ultracentrifugation (100,000 x g, 1 hour, 4°C). Resuspend the membrane pellet in PBS.
-
Competition Reaction: In separate microcentrifuge tubes, incubate a fixed amount of membrane protein (e.g., 50 µg) with varying concentrations of moxalactam for 30 minutes at 37°C. Include a control with no moxalactam.
-
Fluorescent Labeling: Add Bocillin FL to each tube to a final concentration of 25 µM and incubate for an additional 15 minutes at 37°C.
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel.
-
Detection and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. Quantify the fluorescence intensity of each PBP band. The IC50 value is the concentration of moxalactam that reduces the fluorescence intensity of a specific PBP band by 50% compared to the control.
Figure 2: Competitive PBP Binding Assay Workflow.
Whole-Cell Peptidoglycan Synthesis Inhibition Assay
This assay measures the overall inhibition of peptidoglycan synthesis in intact bacterial cells.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound solutions
-
Radiolabeled peptidoglycan precursor (e.g., [³H]diaminopimelic acid for E. coli, [¹⁴C]N-acetylglucosamine for S. aureus)
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation fluid and counter
Procedure:
-
Bacterial Culture: Grow bacteria to early-log phase (OD600 ≈ 0.2).
-
Inhibition: Add varying concentrations of moxalactam to the cultures and incubate for a short period (e.g., 15 minutes).
-
Radiolabeling: Add the radiolabeled precursor to each culture and continue incubation for a defined period (e.g., one generation time).
-
Precipitation: Stop the incorporation of the radiolabel by adding ice-cold TCA to a final concentration of 10%.
-
Filtration: Collect the TCA-precipitated material (which includes peptidoglycan) by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters with cold 5% TCA and then ethanol to remove unincorporated radiolabel.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: The reduction in incorporated radioactivity in the presence of moxalactam compared to the untreated control indicates the level of inhibition of peptidoglycan synthesis.
Downstream Effects and Bactericidal Action
The inhibition of PBP-mediated peptidoglycan cross-linking by moxalactam has profound consequences for the bacterial cell. The weakened cell wall can no longer maintain the cell's shape and integrity, particularly in hypotonic environments. This leads to the formation of osmotically sensitive spheroplasts or filaments, depending on the specific PBPs that are preferentially inhibited. Ultimately, the compromised cell wall results in cell lysis and death, accounting for the bactericidal activity of moxalactam.
Figure 3: Downstream Effects of Moxalactam.
Conclusion
This compound is a potent bactericidal agent that targets the final stages of bacterial cell wall biosynthesis. Its mechanism of action involves the specific and covalent inhibition of penicillin-binding proteins, leading to the disruption of peptidoglycan cross-linking and subsequent cell lysis. The binding affinity of moxalactam for the PBPs of different bacterial species is a key determinant of its spectrum of activity. The experimental protocols provided in this guide offer a framework for the continued investigation of moxalactam and the development of novel antibacterial agents that target the bacterial cell wall.
References
Moxalactam Sodium Salt: A Technical Guide to its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam, a synthetic oxa-β-lactam antibiotic, exhibits a broad spectrum of activity against a variety of clinically significant bacteria.[1][2][3][4] This technical guide provides an in-depth overview of its antimicrobial properties, mechanism of action, and the methodologies used to determine its efficacy. Moxalactam has demonstrated potent activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a subject of interest in antibacterial research and development.[1][2][3][4] Its stability in the presence of β-lactamases further enhances its effectiveness against resistant strains.
Mechanism of Action
Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Moxalactam is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Moxalactam disrupts the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.
In Vitro Spectrum of Activity
The in vitro activity of Moxalactam has been evaluated against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Gram-Negative Bacteria
Moxalactam demonstrates potent activity against many clinically important Gram-negative bacteria, including members of the Enterobacteriaceae family and Haemophilus influenzae.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | 0.125[5] |
| Klebsiella pneumoniae | - | 0.125[5] |
| Proteus mirabilis | - | 0.125[5] |
| Morganella morganii | - | 0.125[5] |
| Proteus rettgeri | - | 8[5] |
| Pseudomonas aeruginosa | - | 8[5] |
| Salmonella spp. | - | <0.063[5] |
| Haemophilus influenzae | - | 0.03 - 0.12 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that specific data was not available in the cited sources.
Gram-Positive Bacteria
The activity of Moxalactam against Gram-positive cocci is generally considered to be more moderate compared to its activity against Gram-negative bacilli.
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | ≤8[5] |
| Streptococcus pneumoniae | ≤8[5] |
Anaerobic Bacteria
Moxalactam exhibits good activity against many anaerobic bacteria, including Bacteroides fragilis.
| Organism | Median MIC (µg/mL) |
| Clostridium difficile | 32[6] |
Experimental Protocols for Susceptibility Testing
The determination of Moxalactam's in vitro activity is primarily conducted using standardized antimicrobial susceptibility testing methods such as agar dilution and broth microdilution.
Agar Dilution Method
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A series of agar plates, each containing a different, known concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. Following incubation, the plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of the agent that inhibits visible growth.
Detailed Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of Moxalactam sodium salt is prepared in a suitable solvent at a high concentration.
-
Preparation of Agar Plates: Molten and cooled Mueller-Hinton agar is supplemented with serial twofold dilutions of the Moxalactam stock solution to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 104 colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator. A growth control plate (containing no antibiotic) is also inoculated.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of Moxalactam that completely inhibits the visible growth of the organism.
Broth Microdilution Method
The broth microdilution method is another widely used technique for quantitative antimicrobial susceptibility testing.
Principle: This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium within a microtiter plate.
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of Moxalactam are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of Moxalactam at which there is no visible growth (turbidity) in the well.
Conclusion
This compound possesses a broad spectrum of antibacterial activity, with notable potency against Gram-negative pathogens and anaerobic bacteria. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is characteristic of β-lactam antibiotics. The stability of Moxalactam in the presence of β-lactamases contributes to its efficacy against otherwise resistant organisms. The standardized methodologies of agar and broth dilution are crucial for the accurate determination of its in vitro potency, providing essential data for research and clinical applications. Continued investigation into the activity of Moxalactam and similar compounds is vital in the ongoing effort to combat bacterial resistance.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility of Clostridium difficile Isolates to Cefotaxime, Moxalactam, and Cefoperazone - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Latamoxef Sodium (Moxalactam) for Research Professionals
Introduction
Latamoxef, also known as Moxalactam, is a synthetic oxa-β-lactam antibiotic that is structurally related to the cephalosporin class of antibacterial agents.[1][2] In its structure, the sulfur atom of the cephalosporin core is replaced by an oxygen atom.[3] Initially introduced for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, its use has been tempered by concerns over adverse effects, particularly coagulation disorders.[4][5] However, with the rise of antibiotic-resistant strains, there is renewed interest in its application, especially in specific clinical and research settings.[4] This guide provides a comprehensive overview of its core properties for researchers, scientists, and drug development professionals.
Core Properties
Latamoxef sodium is a water-soluble compound typically administered via intramuscular or intravenous injection.[1][6] It is not absorbed after oral administration.[4]
| Property | Data | References |
| Synonyms | Moxalactam sodium, Lamoxactam, LY-127935, Festamoxin, Shiomarin | [1][7][8] |
| Chemical Class | Oxacephem, Oxa-β-lactam | [1][4] |
| Molecular Formula | C20H18N6Na2O9S | [1][9] |
| Molecular Weight | 564.44 g/mol | [1][2] |
| CAS Number | 64953-12-4 | [1][2][9] |
| Solubility | Water, DMSO | [1][2][8] |
Mechanism of Action
Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][10] Its primary targets are penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for the final steps of peptidoglycan synthesis.[10][11] By acylating and inactivating these proteins, Latamoxef prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[10] This leads to cell weakening and eventual lysis.[2][11] A key feature of Latamoxef is its stability against a variety of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[1][7]
Caption: Mechanism of action pathway for Latamoxef.
Antimicrobial Spectrum
Latamoxef possesses a broad spectrum of activity, though it is particularly potent against Gram-negative bacteria, including most Enterobacteriaceae.[5][7] Its activity against Gram-positive organisms is generally less than that of first or second-generation cephalosporins.[4]
| Organism | MIC90 (µg/mL) | Activity Level | References |
| Escherichia coli | 0.125 - 0.5 | Excellent | [4] |
| Klebsiella pneumoniae | ≤ 0.5 | Excellent | [4] |
| Pseudomonas aeruginosa | ≥ 64 | Moderate | [4] |
| Staphylococcus aureus (Methicillin-sensitive) | 4 - 16 | Moderate | [4] |
| Staphylococcus aureus (Methicillin-resistant) | > 64 | Resistant | [4] |
| Streptococcus pneumoniae | 1 - 3 | Moderate | [4] |
| Enterococcus spp. | ≥ 64 | Resistant | [4] |
| Bacteroides fragilis | N/A | Active | [5][7] |
Pharmacokinetic Profile
Latamoxef is characterized by rapid distribution and renal excretion. It is not metabolized in the body.[6]
| Parameter | Data | References |
| Administration Routes | Intramuscular (IM), Intravenous (IV) | [4][6] |
| Oral Bioavailability | Not absorbed | [4][12] |
| Protein Binding | 35 - 50% | [13] |
| Distribution | Rapidly distributes into body tissues, including Cerebrospinal Fluid (CSF) | [1][6] |
| Metabolism | Nil / Not metabolized | [3][6][13] |
| Elimination Half-life | ~2 hours | [3][6][13] |
| Excretion | Primarily renal (~75% as unchanged drug); also biliary | [1][6][13] |
Resistance Mechanisms
Bacterial resistance to Latamoxef can emerge through multiple pathways, and often a combination of mechanisms is required to confer significant resistance.[14]
Caption: Key mechanisms of bacterial resistance to Latamoxef.
Studies in Serratia marcescens have identified three primary mechanisms:
-
Decreased Permeability : Alterations in the outer membrane protein composition can limit the drug's entry into the bacterial cell.[14]
-
Enzymatic Degradation : An increase in the production of β-lactamase enzymes can hydrolyze and inactivate Latamoxef.[14]
-
Target Modification : Changes in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of the drug.[14]
Adverse Effects and Safety Profile
The clinical use of Latamoxef is associated with several adverse reactions, with bleeding being the most significant concern.
| Category | Adverse Effects | References |
| Common | Local reactions (pain, phlebitis, ~3%), Hypersensitivity (rash, fever, ~3%), Diarrhea (~1%), Eosinophilia (~2.5%) | [4] |
| Serious | Coagulation disorders (Hypoprothrombinemia, platelet dysfunction, bleeding), Thrombocytopenia, Antibiotic-associated colitis | [4][10][15] |
| Other | Disulfiram-like reaction with alcohol (due to the N-methylthiotetrazole side chain), Abnormalities in liver and renal function tests | [3][4] |
The risk of bleeding is linked to the N-methylthiotetrazole (NMTT) side chain, which can inhibit vitamin K-dependent carboxylation, leading to hypoprothrombinemia.[3][15] Prophylactic administration of vitamin K may be necessary.[6]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard in vitro technique to quantify the antimicrobial activity of a compound.[16]
Methodology:
-
Preparation of Latamoxef Dilutions :
-
Preparation of Bacterial Inoculum :
-
Culture the test bacterium on an appropriate agar plate overnight.
-
Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
-
Inoculation and Incubation :
-
Add 100 µL of the standardized bacterial suspension to each well containing the Latamoxef dilutions. This brings the final volume to 200 µL.
-
Include a positive control (broth + bacteria, no drug) and a negative/sterility control (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]
-
-
Interpretation of Results :
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of Latamoxef that completely inhibits visible growth.[16]
-
Caption: Experimental workflow for the Broth Microdilution MIC assay.
References
- 1. CAS 64953-12-4: Latamoxef sodium | CymitQuimica [cymitquimica.com]
- 2. rpicorp.com [rpicorp.com]
- 3. Latamoxef - Wikipedia [en.wikipedia.org]
- 4. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Latamoxef sodium | C20H18N6Na2O9S | CID 12856838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Flomoxef Sodium? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. mdwiki.org [mdwiki.org]
- 14. Different mechanisms of resistance to latamoxef (moxalactam) in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Latamoxef-induced severe thrombocytopenia during the treatment of pulmonary infection: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Oxacephem Class of Antibiotics: A Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanism of action, and therapeutic application of oxacephem antibiotics, with a focus on Latamoxef and Flomoxef.
This technical guide provides a comprehensive overview of the oxacephem class of β-lactam antibiotics for researchers, scientists, and drug development professionals. Oxacephems are a unique class of synthetic antibiotics characterized by the substitution of the sulfur atom in the cephem nucleus with an oxygen atom, a modification that significantly influences their antibacterial activity and stability.[1] This document delves into their core chemical structure, mechanism of action, structure-activity relationships, and provides a comparative analysis of two prominent members of this class: Latamoxef and Flomoxef.
Core Structure and Synthesis
The fundamental structure of oxacephems is the 1-oxa-β-lactam ring system. The industrial synthesis of the 1-oxacephem core often starts from readily available precursors like 6-aminopenicillanic acid (6-APA).[2][3] The synthesis is a multi-step process involving the formation of key intermediates and subsequent chemical modifications to introduce various side chains that modulate the antibiotic's spectrum of activity and pharmacokinetic properties.
The synthesis of Flomoxef sodium, for instance, begins with the 7α-methoxy-3-chloromethyl-1-dethio-1-oxoceph-4-carboxylic acid diphenylmethyl ester nucleus.[4] A series of reactions, including nucleophilic substitution to introduce the difluoromethylthioacetamido side chain at the 7-position and reaction with sodium 1-(hydroxyethyl)-5-mercapto-1H-tetrazole to form another key intermediate, are performed. The final steps involve deprotection and neutralization to yield the active antibiotic.[4]
The synthesis of Latamoxef also involves a complex series of chemical transformations starting from 6-APA.[5] Key steps include the fragmentation of the penicillin nucleus, introduction of the 7-methoxy group, and the formation of the 1-oxacephem ring through an intramolecular Wittig reaction.[5]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, oxacephems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] Their primary molecular targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[8][9] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic lysis.
The inhibition of PBPs by oxacephems disrupts the cross-linking of peptidoglycan chains. This disruption leads to a cascade of events, including the activation of autolytic enzymes and a futile cycle of cell wall synthesis and degradation, ultimately resulting in the weakening of the cell wall and bacterial cell death.[2][10][11] The 7α-methoxy group present in some oxacephems, such as Latamoxef and Flomoxef, confers stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.[12]
Quantitative Data: A Comparative Analysis
In Vitro Activity (Minimum Inhibitory Concentration - MIC)
The following table summarizes the in vitro activity (MIC₉₀ in µg/mL) of Latamoxef and Flomoxef against a range of common bacterial pathogens.
| Organism | Latamoxef (MIC₉₀ µg/mL) | Flomoxef (MIC₉₀ µg/mL) |
| Staphylococcus aureus (MSSA) | 4 - 16[13] | 0.5[14] |
| Staphylococcus aureus (MRSA) | >64[13] | - |
| Streptococcus pneumoniae | 1 - 3[13] | - |
| Escherichia coli | 0.125 - 0.5[13] | 0.5 |
| Klebsiella pneumoniae | ≤ 0.5[13] | 0.5 |
| Pseudomonas aeruginosa | 64[13] | - |
| Bacteroides fragilis | - | Highly Active[14] |
Pharmacokinetic Properties in Humans
This table presents a comparison of key pharmacokinetic parameters for Latamoxef and Flomoxef in adult humans.
| Parameter | Latamoxef | Flomoxef |
| Administration | IV, IM[15] | IV, IM[7] |
| Half-life (t½) | ~2 hours[5] | 46 - 69 minutes[16] |
| Protein Binding | 35-50%[5] | ~30% |
| Metabolism | Negligible[13] | - |
| Excretion | Primarily renal[13] | Primarily renal[17] |
| Volume of Distribution (Vd) | 0.4 L/kg (children)[13] | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of an oxacephem antibiotic against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacephem antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the oxacephem antibiotic in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay
This protocol describes a method to assess the binding affinity of an oxacephem antibiotic to bacterial PBPs.
Materials:
-
Bacterial cell membranes containing PBPs
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL)
-
Oxacephem antibiotic (unlabeled)
-
Buffer solutions
-
SDS-PAGE apparatus
-
Fluorescence imager
Procedure:
-
Membrane Preparation: Isolate bacterial cell membranes containing PBPs from a culture of the target bacterium.
-
Competition Reaction: Incubate the bacterial membranes with varying concentrations of the unlabeled oxacephem antibiotic.
-
Labeling: Add a fixed concentration of fluorescently labeled penicillin to the mixture to bind to any PBPs not occupied by the oxacephem.
-
SDS-PAGE: Separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Analysis: The intensity of the fluorescent bands is inversely proportional to the binding affinity of the oxacephem antibiotic. A decrease in fluorescence indicates successful competition for PBP binding.
Structure-Activity Relationships (SAR)
The antibacterial efficacy of oxacephems is significantly influenced by the nature of the substituents at the C-7 and C-3 positions of the oxacephem nucleus.
-
C-7 Substituents: The acylamino side chain at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. For instance, the introduction of a 7α-methoxy group enhances stability against β-lactamases.[12] Different acyl groups can modulate the affinity for PBPs of various bacterial species.
-
C-3 Substituents: The substituent at the C-3 position influences the pharmacokinetic properties and can also contribute to the antibacterial activity. The nature of the leaving group at this position is important for the mechanism of PBP inactivation.
A combination of a 7α-methoxy group and an arylmalonylamino side chain at the 7β-position has been shown to produce high efficacy and a broad spectrum of activity against Gram-negative bacteria, including resistant strains.[18]
Clinical Applications, Efficacy, and Safety
Oxacephems like Latamoxef and Flomoxef have been used clinically for the treatment of various bacterial infections. Latamoxef has demonstrated efficacy in treating complicated urinary tract infections, lower respiratory tract infections, and neonatal Gram-negative bacillary meningitis.[15][19] Flomoxef has shown comparable efficacy to Latamoxef in treating sepsis and Gram-negative bacteremia.[6][20]
Both drugs are generally well-tolerated; however, adverse effects have been reported. Latamoxef has been associated with bleeding complications, particularly in elderly or malnourished patients, which has limited its use in some regions.[19] Mild and reversible adverse reactions have been noted for both Flomoxef and Latamoxef.[6]
Conclusion
The oxacephem class of antibiotics represents a significant development in the field of β-lactam chemistry. Their unique structure confers potent antibacterial activity and, in many cases, enhanced stability to β-lactamases. This technical guide has provided a detailed overview of their synthesis, mechanism of action, and key experimental methodologies for their evaluation. The comparative data on Latamoxef and Flomoxef offer valuable insights for researchers engaged in the discovery and development of novel antibacterial agents. Continued research into the structure-activity relationships of oxacephems may lead to the design of new derivatives with improved efficacy and safety profiles to combat the growing challenge of antibiotic resistance.
References
- 1. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Latamoxef - Wikipedia [en.wikipedia.org]
- 6. CN110804635A - Synthesis method of latamoxef sodium - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are Penicillin binding protein 1A inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]
- 11. resources.biomol.com [resources.biomol.com]
- 12. benchchem.com [benchchem.com]
- 13. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of flomoxef in comparison to other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 17. journals.asm.org [journals.asm.org]
- 18. Population Pharmacokinetics and Dosing Regimen Optimization of Latamoxef in Chinese Children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. benchchem.com [benchchem.com]
Moxalactam's Resilience to Beta-Lactamase Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam (or Latamoxef), a pioneering synthetic 1-oxa-β-lactam antibiotic, has garnered significant interest for its broad spectrum of activity, particularly against Gram-negative bacteria. A hallmark of its molecular design is its notable stability against hydrolysis by a wide array of β-lactamase enzymes, the primary mechanism of resistance to β-lactam antibiotics. This technical guide provides an in-depth analysis of Moxalactam's interaction with various β-lactamases, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key concepts.
The stability of Moxalactam is largely attributed to its unique 7-α-methoxy group, which sterically hinders the approach of β-lactamase active sites.[1] While generally exhibiting exquisite stability, its susceptibility can vary depending on the specific class and type of β-lactamase.[2]
Core Concepts: Beta-Lactamase Function and Classification
Beta-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[3] This action renders the antibiotic ineffective, allowing the bacteria to survive. These enzymes are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.
Caption: Classification of beta-lactamases into serine and metallo-enzymes.
The general mechanism of action for serine β-lactamases involves a two-step process of acylation and deacylation to hydrolyze the β-lactam ring.
Caption: General mechanism of serine beta-lactamase hydrolysis.
Quantitative Analysis of Moxalactam Stability
The stability of a β-lactam antibiotic against a specific β-lactamase is quantitatively described by the kinetic parameters Km (Michaelis constant) and kcat (turnover number). A lower Km indicates higher affinity of the enzyme for the antibiotic, and a lower kcat indicates a slower hydrolysis rate. The catalytic efficiency (kcat/Km) is the most effective measure of an enzyme's ability to hydrolyze a substrate.
While Moxalactam is widely reported to be stable, comprehensive quantitative data across all β-lactamase classes is limited in publicly available literature. The following tables summarize the available data.
Table 1: Kinetic Parameters of Moxalactam with Class C β-Lactamases
| Enzyme Source | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Enterobacter cloacae P99 and other Class C enzymes | Chromosomal AmpC | Not explicitly reported | Not explicitly reported | Not explicitly reported | Biphasic kinetics observed, suggesting a complex interaction likely involving rearrangement of the acyl-enzyme intermediate.[4][5] |
| Klebsiella pneumoniae NU2936 | Plasmid-mediated (MOX-1) | Not explicitly reported | Not explicitly reported | > 2.5 x 10⁶ | Considered a good substrate for this specific enzyme.[6] |
Table 2: Interaction of Moxalactam with Other β-Lactamase Classes
| Class | Enzyme | Interaction/Hydrolysis Data |
| Class B | L1 Metallo-β-lactamase (Stenotrophomonas maltophilia) | Moxalactam is hydrolyzed; time-resolved crystallography shows cleavage of the β-lactam ring occurs by 150 ms. Steady-state kinetic parameters are not reported.[7] |
| Class A & D | Various | Specific kinetic data for Moxalactam hydrolysis by Class A (e.g., TEM-1, SHV-1) and Class D (OXA-type) enzymes are not readily available in the literature, though it is generally considered highly stable against common plasmid-mediated Class A enzymes. |
Experimental Protocols
The stability of Moxalactam and other β-lactam antibiotics against β-lactamase hydrolysis is typically determined using spectrophotometric assays. A common method involves monitoring the change in absorbance of a chromogenic substrate like nitrocefin, or directly observing the hydrolysis of the β-lactam antibiotic itself.
General Protocol for Spectrophotometric β-Lactamase Activity Assay
This protocol outlines the general steps for determining the kinetic parameters of a β-lactamase with a given β-lactam antibiotic.
Materials:
-
Purified β-lactamase enzyme of known concentration.
-
β-lactam antibiotic (e.g., Moxalactam) stock solution of known concentration.
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the β-lactam antibiotic in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Dilute the purified β-lactamase in cold assay buffer to a final concentration suitable for the assay. This concentration may need to be optimized to ensure a linear reaction rate over a reasonable time course.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the β-lactam antibiotic (for Moxalactam, this is typically around 270 nm).
-
Equilibrate the spectrophotometer and the cuvette containing the antibiotic solution to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the diluted β-lactamase to the cuvette containing the antibiotic solution. Mix quickly but gently.
-
Immediately begin recording the change in absorbance over time. The hydrolysis of the β-lactam ring will result in a decrease in absorbance at the characteristic wavelength.
-
-
Data Analysis:
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot for each antibiotic concentration. The change in absorbance is converted to a change in concentration using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient of the antibiotic.
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software.
-
The turnover number (kcat) is calculated from the maximal velocity (Vmax) and the enzyme concentration ([E]t) using the equation: kcat = Vmax / [E]t.
-
Caption: Workflow for determining beta-lactamase kinetic parameters.
Conclusion
Moxalactam demonstrates remarkable stability against a broad range of β-lactamases, a characteristic conferred by its 7-α-methoxy group. This stability, however, is not absolute. While highly resistant to many common Class A and some Class C enzymes, it can be a substrate for certain plasmid-mediated Class C β-lactamases like MOX-1 and is susceptible to hydrolysis by Class B metallo-β-lactamases such as L1. The interaction with some Class C enzymes is complex, exhibiting biphasic kinetics that suggest a mechanism involving a stable acyl-enzyme intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative in vitro activity and beta-lactamase stability of moxalactam and other selected cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 4. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure of Mox-1, a Unique Plasmid-Mediated Class C β-Lactamase with Hydrolytic Activity towards Moxalactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-resolved β-lactam cleavage by L1 metallo-β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
Moxalactam Sodium Salt: A Technical Guide for Microbiology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam, also known as Latamoxef, is a synthetic oxa-β-lactam antibiotic that has historically been significant in the study of antimicrobial agents.[1] Structurally similar to cephalosporins, with the key difference of an oxygen atom replacing the sulfur atom in the cephem nucleus, moxalactam exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular potency against the latter.[2][3] Its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival.[4] This guide provides a comprehensive overview of moxalactam sodium salt for microbiology research, including its chemical properties, mechanism of action, antimicrobial spectrum, and detailed experimental protocols for its evaluation.
Core Properties of this compound
This compound is a white to light yellow powder that is freely soluble in water.[5] For laboratory use, it is typically stored at 2-8°C in its powdered form.[5] Aqueous solutions are best prepared fresh, as their stability can be limited.[6]
| Property | Value |
| Molecular Formula | C20H18N6Na2O9S[5] |
| Molecular Weight | 564.44 g/mol [5] |
| CAS Number | 64953-12-4[5] |
| Solubility | Freely soluble in water[5] |
| Storage Temperature | 2-8°C[5] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal activity of moxalactam is achieved through the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[4] Like other β-lactam antibiotics, moxalactam's primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly, including the cross-linking of peptide chains.[4][5] By acylating the active site of these enzymes, moxalactam effectively inactivates them, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[4] This ultimately results in cell lysis and death.[4][5] A notable feature of moxalactam's structure is the presence of a 7-alpha-methoxy group, which provides it with enhanced stability against many β-lactamase enzymes, a common mechanism of antibiotic resistance in bacteria.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tentative interpretive standards for disk susceptibility tests with moxalactam (LY127935) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Moxalactam: the first of a new class of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Moxalactam Resistance Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam (Latamoxef) is a broad-spectrum, second-generation cephalosporin antibiotic that has historically been effective against a range of Gram-negative and Gram-positive bacteria. Its unique 1-oxa-β-lactam structure confers stability against many common β-lactamases. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This guide provides a comprehensive overview of the primary mechanisms of Moxalactam resistance, detailed experimental protocols for their investigation, and quantitative data to aid in research and development efforts. The primary mechanisms of resistance to Moxalactam include enzymatic degradation, reduced permeability of the bacterial outer membrane, modification of the target penicillin-binding proteins (PBPs), and active efflux of the antibiotic from the bacterial cell.[1] In some bacterial species, such as Serratia marcescens, multiple resistance mechanisms can be present simultaneously.[2][3]
Core Resistance Mechanisms
Enzymatic Degradation by β-Lactamases
The most prevalent mechanism of β-lactam resistance is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While Moxalactam is resistant to many common β-lactamases, certain enzymes, particularly AmpC-type cephalosporinases, can effectively hydrolyze it.[4] In species like Serratia marcescens and Pseudomonas aeruginosa, increased production of chromosomal AmpC β-lactamases is a significant factor in Moxalactam resistance.[1][2][3] Some studies have also identified specific β-lactamases, such as PSE-2 and PSE-3 in P. aeruginosa, that can hydrolyze Moxalactam.[1]
The efficacy of β-lactamases against Moxalactam can be quantified by determining their kinetic parameters. While specific kinetic data for every relevant β-lactamase is extensive, the following table presents representative data for Class C β-lactamases, which are known to be effective against Moxalactam. Biphasic kinetics have been observed with Moxalactam, suggesting a potential rearrangement of the acyl-enzyme intermediate.[5][6]
| β-Lactamase Source Organism | Enzyme Class | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| Enterobacter cloacae P99 | C | Moxalactam | Low | Low | - |
| Pseudomonas aeruginosa | C | Moxalactam | Low | Low | - |
Note: Detailed kinetic parameters for Moxalactam are not as widely published as for other β-lactams. The low kcat and Km values are indicative of slow hydrolysis and a high affinity for the enzyme, which can lead to transient inactivation of the enzyme.
Reduced Permeability via Porin Alterations
Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. Antibiotics like Moxalactam traverse this membrane through porin channels.[7] A reduction in the number or a modification of the structure of these porins can significantly decrease the influx of the drug, leading to resistance.[7] This mechanism is often observed in conjunction with β-lactamase production. In Serratia marcescens, decreased permeability is a consistent finding in Moxalactam-resistant strains and is often associated with modifications in the outer membrane protein profile.[2][3]
The following table summarizes the impact of porin loss on the Minimum Inhibitory Concentration (MIC) of Moxalactam in selected Gram-negative bacteria.
| Bacterial Species | Porin(s) Affected | Fold Increase in Moxalactam MIC | Reference |
| Serratia marcescens | Omp1 | 30- to 200-fold reduction in permeability coefficient | [8] |
| Enterobacter cloacae | OmpF/OmpC analogue | 4- to 16-fold | [9] |
Target Modification: Altered Penicillin-Binding Proteins (PBPs)
Moxalactam exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[4] Mutations in the genes encoding these PBPs can alter their structure, leading to a reduced binding affinity for Moxalactam and consequently, resistance.[1][4] This mechanism has been identified as a contributor to Moxalactam resistance in some strains of Serratia marcescens.[2][3]
The binding affinity of Moxalactam for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50).
| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference |
| Escherichia coli | PBP1a | 0.3 | [10] |
| PBP1b | 1.0 | [10] | |
| PBP2 | >100 | [10] | |
| PBP3 | 0.03 | [10] | |
| Klebsiella pneumoniae | PBP2 | >256 | [10] |
| PBP3 | 0.06-0.25 | [10] |
Active Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can reduce the intracellular concentration of Moxalactam to sub-therapeutic levels, contributing to resistance. While less commonly cited as the primary mechanism for Moxalactam resistance, efflux pumps can act synergistically with other resistance mechanisms. The contribution of efflux pumps can be investigated using efflux pump inhibitors (EPIs). A significant reduction in the MIC of Moxalactam in the presence of an EPI suggests the involvement of efflux.[4]
| Bacterial Family/Species | Efflux Pump System | Fold Increase in Moxalactam MIC | Reference |
| Enterobacteriaceae | AcrAB-TolC | 2- to 8-fold | [11] |
| Pseudomonas aeruginosa | MexAB-OprM | Up to 2-fold | [11] |
Quantitative Susceptibility Data
The following tables present a summary of Minimum Inhibitory Concentration (MIC) data for Moxalactam against various susceptible and resistant bacterial isolates.
Table 1: Moxalactam MICs against Enterobacteriaceae
| Organism | Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | ESBL-producing | 0.5 | 0.5 | [12] |
| Klebsiella pneumoniae | ESBL-producing | 0.25 | 0.25 | [12] |
| Proteus mirabilis | Susceptible | - | 0.125 | [13] |
| Proteus morganii | Susceptible | - | 0.125 | [13] |
| Proteus rettgeri | Susceptible | - | 0.25 | [13] |
| Salmonella spp. | Susceptible | - | <0.063 | [13] |
Table 2: Moxalactam MICs against Pseudomonas aeruginosa
| Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference | | :--- | :--- | :--- | | Susceptible | - | 8 |[13] | | Moxalactam-resistant (during therapy) | >128 | >128 |[1] |
Table 3: Moxalactam MICs against Serratia marcescens
| Strain Type | MIC (µg/mL) | Reference |
| Sensitive | 0.12 - 0.25 | [3] |
| Resistant | 8 - >256 | [3] |
Table 4: Moxalactam MICs against Streptococcus pneumoniae
| Penicillin Susceptibility | Moxalactam MIC (µg/mL) | Reference |
| Susceptible | ≤8 | [13] |
| Relatively Resistant | 4 - 16 | [14] |
| Highly Resistant | 128 | [14] |
Experimental Protocols
Nitrocefin Assay for β-Lactamase Activity
This assay provides a rapid, qualitative or quantitative assessment of β-lactamase production. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase.[1]
Materials:
-
Nitrocefin solution (1.0 mg/mL in DMSO, then diluted in PBS buffer)[15]
-
Bacterial colonies from an agar plate
-
Sterile loop or applicator stick
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (for quantitative assay)
Qualitative Protocol (Slide Method):
-
Place a drop of the 1.0 mg/mL Nitrocefin working solution onto a clean glass slide.[15]
-
Using a sterile loop, pick a well-isolated bacterial colony and emulsify it in the drop of Nitrocefin.
-
Observe for a color change. A rapid change from yellow to red (typically within 5-30 minutes) indicates β-lactamase activity.[15]
Quantitative Protocol (Cell Lysate):
-
Culture the bacterial strain to mid-log phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
In a 96-well plate, add a known volume of the cell lysate.
-
Add the Nitrocefin working solution to each well.
-
Monitor the change in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the β-lactamase activity.[1]
Competitive PBP Binding Assay
This assay determines the affinity of an unlabeled β-lactam (Moxalactam) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., fluorescently labeled penicillin like Bocillin-FL).[4][10]
Materials:
-
Bacterial culture
-
Lysis buffer
-
Ultracentrifuge
-
Unlabeled Moxalactam at various concentrations
-
Fluorescently labeled β-lactam probe (e.g., Bocillin-FL)
-
SDS-PAGE equipment
-
Fluorescence imager
Protocol:
-
Preparation of Bacterial Membranes:
-
Competitive Binding:
-
Incubate the isolated membranes with a range of concentrations of unlabeled Moxalactam. This allows Moxalactam to bind to the PBPs.
-
-
Labeling:
-
Add a fixed concentration of the fluorescent β-lactam probe to the mixture. The probe will bind to any PBPs not already occupied by Moxalactam.
-
-
Detection and Quantification:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence imager to detect the labeled PBPs.
-
Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence compared to a control without Moxalactam indicates competitive binding.[10]
-
-
IC50 Determination:
-
Plot the fluorescence intensity against the concentration of Moxalactam to determine the IC50 value, which is the concentration of Moxalactam required to inhibit 50% of the probe's binding to a specific PBP.[10]
-
Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay measures the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a cell membrane. Increased uptake of NPN indicates a more permeable outer membrane.
Materials:
-
Bacterial culture
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
N-phenyl-1-naphthylamine (NPN) solution (e.g., 500 µM in acetone)
-
Fluorometer
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with HEPES buffer.
-
Resuspend the cells in the HEPES buffer.
-
Add NPN to the cell suspension to a final concentration of 10-30 µM.[7][17]
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) in the dark.[18]
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7][18]
-
An increase in fluorescence intensity in resistant strains compared to susceptible strains suggests increased outer membrane permeability (though for resistance due to reduced permeability, one would expect to see a lower baseline permeability in the resistant strain).
Visualizations
Signaling Pathways and Regulatory Mechanisms
Caption: Regulation of AmpC β-lactamase induction by Moxalactam.
Caption: Simplified schematic of porin gene regulation in E. coli.
Experimental Workflows
Caption: Workflow for a competitive PBP binding assay.
Logical Relationships
Caption: Interplay of Moxalactam resistance mechanisms.
References
- 1. Emergence of resistance to beta-lactam and aminoglycoside antibiotics during moxalactam therapy of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different mechanisms of resistance to latamoxef (moxalactam) in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of moxalactam and cefoperazone against Streptococcus pneumoniae with differing susceptibilities to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. toku-e.com [toku-e.com]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
- 18. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Efficacy of Moxalactam Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro efficacy of Moxalactam sodium salt, a synthetic 1-oxa-β-lactam antibiotic. It details the compound's mechanism of action, spectrum of activity against a wide range of bacterial pathogens, and standardized protocols for its evaluation. Quantitative susceptibility data is presented in structured tables, and key experimental workflows are visualized to support research and development efforts in antimicrobial chemotherapy.
Introduction
Moxalactam (also known as Latamoxef) is a broad-spectrum antibiotic that was developed for parenteral administration.[1] Structurally similar to third-generation cephalosporins, its key feature is the substitution of a sulfur atom with an oxygen atom in the dihydrothiazine ring, classifying it as a 1-oxa-β-lactam.[2] This modification, along with a 7-α-methoxy group, confers significant stability against hydrolysis by many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.[2][3] Moxalactam has demonstrated potent in vitro activity against a wide array of Gram-negative, Gram-positive, and anaerobic bacteria, making it a subject of significant clinical and research interest.[1][4]
Mechanism of Action
The primary antibacterial effect of Moxalactam is the inhibition of bacterial cell wall synthesis.[4][5] This action is bactericidal, leading to cell lysis and death.[5]
The process involves the following key steps:
-
Target Binding: Moxalactam covalently binds to essential enzymes known as Penicillin-Binding Proteins (PBPs), which are located on the bacterial cell membrane.[4][5]
-
Inhibition of Transpeptidation: PBPs are crucial for the final step of peptidoglycan synthesis, where they catalyze the cross-linking of peptide chains. By acylating the PBPs, Moxalactam inactivates these enzymes.[6]
-
Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell swelling, lysis, and bacterial death.[5]
Moxalactam's stability in the presence of many β-lactamases allows it to maintain efficacy against strains that are resistant to other β-lactam antibiotics like penicillins and earlier-generation cephalosporins.[4][7]
Caption: Mechanism of Action of Moxalactam.
In Vitro Spectrum of Activity
Moxalactam exhibits a broad spectrum of activity. It is particularly potent against Enterobacteriaceae and many anaerobic species, including Bacteroides fragilis.[1][8] Its activity against Gram-positive cocci is generally lower than that of first and second-generation cephalosporins, while its efficacy against Pseudomonas aeruginosa is considered moderate.[9][10]
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Moxalactam against various clinically relevant bacteria, providing a quantitative measure of its in vitro potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11]
Table 1: In Vitro Activity of Moxalactam against Gram-Negative Aerobic Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Escherichia coli | ≤0.125 | 0.125 |
| Klebsiella pneumoniae | ≤0.125 | 0.125 |
| Proteus mirabilis | ≤0.125 | 0.125 |
| Proteus morganii | ≤0.125 | 0.125 |
| Proteus rettgeri | 0.25 | 0.25 |
| Salmonella spp. | <0.063 | <0.063 |
| Pseudomonas aeruginosa | 8.0 | >16.0 |
(Data compiled from reference[10][12])
Table 2: In Vitro Activity of Moxalactam against Gram-Positive Aerobic Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 - 8.0 | 8.0 |
| Streptococcus pneumoniae | ≤0.06 - 8.0 | 8.0 |
(Data compiled from reference[10][13])
Table 3: In Vitro Activity of Moxalactam against Anaerobic Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Bacteroides fragilis group | 0.5 - 8.0 | 8.0 |
| Clostridium perfringens | 0.063 - 2.0 | 0.063 |
| Fusobacterium spp. | ≤0.03 - 2.0 | 2.0 |
| Anaerobic Gram-positive cocci | ≤0.03 - 4.0 | 4.0 |
(Data compiled from reference[8][14])
Experimental Protocols
The determination of in vitro susceptibility of bacteria to Moxalactam is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The agar dilution and broth microdilution methods are considered reference techniques.[10]
Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of an antibiotic in a liquid growth medium using a 96-well microtiter plate format.
I. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
II. Protocol Steps:
-
Antibiotic Stock Solution Preparation: Prepare a sterile, high-concentration stock solution of Moxalactam in an appropriate solvent (e.g., sterile distilled water).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the Moxalactam stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last well. This leaves each well with 50 µL of a specific Moxalactam concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension (typically 1:100) in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Moxalactam at which there is no visible growth (i.e., the well is clear).
Agar Dilution Method for MIC Determination
This method involves incorporating the antibiotic into an agar medium upon which bacteria are then inoculated.
I. Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
II. Protocol Steps:
-
Antibiotic Stock Solution Preparation: Prepare a sterile stock solution as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Melt a bottle of MHA and equilibrate it in a 45-50°C water bath.
-
Prepare a series of antibiotic dilutions at 10 times the final desired concentration.
-
For each desired concentration, add 2 mL of the appropriate antibiotic dilution to 18 mL of molten agar, mix thoroughly by inverting, and pour into a sterile petri dish.
-
Allow the plates to solidify on a level surface. Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described previously. Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation:
-
Using an inoculum replicating device, transfer a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving from the lowest to the highest antibiotic concentration. This delivers a final inoculum of 10⁴ CFU per spot.
-
-
Incubation: Incubate the plates at 35°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment for 48 hours.[4]
-
Reading Results: The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth on the agar surface. A single colony or a faint haze is disregarded.[8]
Caption: Workflow for MIC Determination by Broth Microdilution.
Mechanisms of Resistance
While Moxalactam is stable against many β-lactamases, resistance can still emerge through several mechanisms:[3]
-
Enzymatic Degradation: Production of potent β-lactamases, such as extended-spectrum β-lactamases (ESBLs) or chromosomal AmpC enzymes, can hydrolyze Moxalactam.[15]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Moxalactam, rendering it less effective.[3][15]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, particularly the modification or loss of porin channels, can restrict the entry of Moxalactam into the cell, preventing it from reaching its PBP targets.[3][16]
-
Efflux Pumps: Some bacteria possess active transport systems (efflux pumps) that can pump the antibiotic out of the cell before it can reach its target.[15]
Understanding these mechanisms is critical for monitoring the emergence of resistance and for the development of new therapeutic strategies.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Patterns of Anaerobic Bacterial Clinical Isolates From 2014 to 2016, Including Recently Named or Renamed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
- 9. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. mdpi.com [mdpi.com]
- 12. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Susceptibility of gram-positive cocci to various antibiotics, including cefotaxime, moxalactam, and N-formimidoyl thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of MICs of moxalactam for control and reference anaerobic organisms in agar dilution and microdilution techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Moxalactam Sodium Salt in Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam, a synthetic oxa-β-lactam antibiotic, demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death. Moxalactam is noted for its stability against many β-lactamase enzymes, which can confer resistance to other β-lactam antibiotics.[3]
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Moxalactam sodium salt using broth microdilution and agar dilution methods, based on established principles such as those from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
In Vitro Activity of Moxalactam
The following tables summarize the in vitro activity of Moxalactam against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | 0.125 |
| Klebsiella pneumoniae | - | 0.125 |
| Proteus mirabilis | - | 0.125 |
| Morganella morganii | - | 0.125 |
| Pseudomonas aeruginosa | - | 8 |
| Salmonella spp. | - | <0.063 |
| Staphylococcus aureus | - | ≤8 |
| Streptococcus pneumoniae | - | ≤8 |
Note: Data compiled from multiple sources.[4]
Historical Interpretive Criteria for Moxalactam
The following table outlines the tentative MIC breakpoints for Moxalactam for determining susceptible, intermediate, and resistant categories. It is important to note that Moxalactam is no longer included in the current CLSI M100 document, and these values are based on historical data.
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 8 |
| Intermediate (I) | 16 - 32 |
| Resistant (R) | ≥ 64 |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of Moxalactam using the broth microdilution method.
Materials:
-
This compound
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Moxalactam Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Moxalactam stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range.
-
Each well should contain 100 µL of the diluted antibiotic solution.
-
Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).
-
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth.
-
Agar Dilution MIC Assay
This protocol provides an alternative method for determining the MIC of Moxalactam.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Bacterial isolates for testing
-
Sterile petri dishes
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Multipoint inoculator (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Moxalactam-Containing Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 48-50°C in a water bath.
-
Prepare serial dilutions of the Moxalactam stock solution.
-
Add a specific volume of each Moxalactam dilution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing MHA without any antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (adjust to 0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation and Incubation:
-
Apply the prepared bacterial inoculum to the surface of the antibiotic-containing agar plates. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Moxalactam that completely inhibits the visible growth of the bacteria.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Mechanism of Action of Moxalactam.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antibacterial activity of moxalactam, an oxa-beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moxalactam Sodium Salt in Anaerobic Bacteriology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam, also known as Latamoxef, is a synthetic 1-oxa-β-lactam antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its notable efficacy against anaerobic organisms, including the often-resistant Bacteroides fragilis group, makes it a significant compound for both therapeutic consideration and laboratory research.[3][4] Moxalactam's unique structural feature, a 7-α-methoxy group, confers considerable resistance to hydrolysis by many β-lactamase enzymes, which are a common mechanism of resistance in anaerobic bacteria.[1] This document provides detailed application notes and standardized protocols for the use of Moxalactam sodium salt in anaerobic bacteriology studies, including its mechanism of action, susceptibility testing, and data interpretation.
Mechanism of Action
Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the terminal steps of peptidoglycan synthesis.[1][5] Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall. By inactivating PBPs, Moxalactam disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[5][6] Its resistance to β-lactamases enhances its effectiveness against many resistant bacterial strains.[1][5]
Figure 1: Mechanism of action of Moxalactam.
In Vitro Activity of Moxalactam Against Anaerobic Bacteria
Moxalactam has demonstrated significant in vitro activity against a wide variety of clinically important anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize MIC data for Moxalactam against various anaerobic species, as determined by the agar dilution method, which is the recommended standard.[1]
| Anaerobic Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 0.5 - >128 | 8 | 32 |
| Bacteroides spp. (other) | 0.06 - 64 | 2 | 16 |
| Fusobacterium spp. | ≤0.03 - 8 | 0.25 | 1 |
| Clostridium perfringens | ≤0.03 - 2 | 0.06 | 0.25 |
| Clostridium spp. (other) | 0.12 - >128 | 4 | 64 |
| Anaerobic cocci | ≤0.03 - 16 | 0.5 | 4 |
| Data compiled from multiple sources for illustrative purposes. |
| Comparative MIC₉₀ (µg/mL) of Moxalactam and Other Agents Against the Bacteroides fragilis Group | |
| Antimicrobial Agent | MIC₉₀ (µg/mL) |
| Moxalactam | 32 |
| Cefoxitin | 16 |
| Clindamycin | 32 |
| Metronidazole | 2 |
| Imipenem | 2 |
| This table presents a comparative overview of the in vitro activity of Moxalactam against the Bacteroides fragilis group.[1] |
Experimental Protocols
Anaerobic Susceptibility Testing: Agar Dilution Method
The agar dilution method is the standard reference procedure for determining the MIC of antimicrobial agents against anaerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][7]
Materials:
-
This compound reference powder
-
Wilkins-Chalgren agar or other suitable anaerobic agar medium[1]
-
Anaerobic broth medium (e.g., Schaedler broth, Thioglycollate broth)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Petri dishes (100 mm)
-
Replicating apparatus (e.g., Steers replicator)
-
Anaerobic incubation system (e.g., anaerobic jar with gas-generating system or anaerobic chamber)
-
Control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741, Clostridium perfringens ATCC 13124)[8]
Protocol:
-
Preparation of Moxalactam Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or buffer) to a high concentration (e.g., 1280 µg/mL).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Agar Plates:
-
Prepare Wilkins-Chalgren agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 48-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the Moxalactam stock solution.
-
Add the appropriate volume of each Moxalactam dilution to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL). Ensure thorough mixing.
-
Also prepare a growth control plate containing no antibiotic.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Inoculate the anaerobic bacterial isolates to be tested into a suitable anaerobic broth and incubate under anaerobic conditions until logarithmic growth is achieved (typically 24-48 hours).
-
Adjust the turbidity of the broth culture to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:10 in sterile saline or broth to obtain a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation of Plates:
-
Using a replicating apparatus, inoculate the surface of the Moxalactam-containing agar plates and the growth control plate with the prepared bacterial suspensions. Each spot should contain approximately 1-2 µL of the inoculum.
-
-
Incubation:
-
Allow the inoculated spots to dry completely.
-
Place the plates in an anaerobic incubation system.
-
Incubate at 35-37°C for 42-48 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of Moxalactam that completely inhibits visible growth, or that allows for the growth of no more than one or two discrete colonies.
-
The growth control plate should show confluent growth. The control strains should yield MICs within the expected range. Recommended MICs for control strains include 0.5 µg/ml for Bacteroides fragilis and 8 µg/ml for Bacteroides thetaiotaomicron ATCC 29741 and 0.063 µg/ml for Clostridium perfringens ATCC 13124 by agar dilution.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of moxalactam against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of moxalactam (LY127935) and cefotaxime against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Moxalactam Disodium? [synapse.patsnap.com]
- 6. What is Moxalactam Disodium used for? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Establishment of MICs of moxalactam for control and reference anaerobic organisms in agar dilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application of Moxalactam in Selective Bacterial Culture Media: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – December 8, 2025 – For researchers, scientists, and drug development professionals engaged in microbiology and infectious disease research, the precise selection and cultivation of specific bacteria are paramount. Moxalactam, a synthetic oxa-β-lactam antibiotic, serves as a critical component in the formulation of selective bacterial culture media. Its broad-spectrum activity, coupled with its stability against many β-lactamase enzymes, makes it an invaluable tool for isolating specific microorganisms from mixed populations. This document provides detailed application notes and protocols for the effective use of Moxalactam in selective bacterial culture.
Introduction to Moxalactam
Moxalactam (also known as Latamoxef) is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, Moxalactam targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3][4] This disruption leads to a weakened cell wall and subsequent cell lysis.[1][3] A key advantage of Moxalactam is its resistance to degradation by many common β-lactamase enzymes, which are a primary cause of antibiotic resistance in many bacteria.[1][5]
Application in Selective Media
Moxalactam is particularly effective in selective media designed for the isolation of Listeria monocytogenes from food and environmental samples.[1][2] By inhibiting the growth of competing flora, Moxalactam allows for the successful recovery and identification of this important foodborne pathogen.
Mechanism of Selective Action
The selective action of Moxalactam in culture media is based on the differential susceptibility of various bacterial species to the antibiotic. While Moxalactam is potent against a broad array of bacteria, certain species, such as Listeria monocytogenes, exhibit a higher level of intrinsic resistance, allowing them to grow in the presence of concentrations that inhibit other microorganisms. In formulations like Modified Oxford Medium, Moxalactam is often used in combination with other selective agents, such as colistin and lithium chloride, to further suppress the growth of Gram-negative bacilli, staphylococci, bacilli, and enterococci.[2]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Moxalactam against a variety of bacterial species, illustrating its spectrum of activity and the basis for its use as a selective agent. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[6]
Table 1: Minimum Inhibitory Concentration (MIC) of Moxalactam for Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤ 0.06 - >128 | 0.12 | 0.5 |
| Klebsiella pneumoniae | ≤ 0.06 - >128 | 0.25 | 2 |
| Proteus mirabilis | ≤ 0.06 - 16 | 0.12 | 0.25 |
| Pseudomonas aeruginosa | 0.5 - >128 | 16 | 64 |
| Staphylococcus aureus | 0.5 - 32 | 4 | 16 |
| Enterococcus faecalis | 16 - >128 | 64 | 128 |
| Bacteroides fragilis | 0.03 - 16 | 0.5 | 4 |
| Listeria monocytogenes | 1 - 8 | 2 | 4 |
Data compiled from multiple sources.[7][8][9][10]
Table 2: Typical Composition of Moxalactam-Containing Selective Media for Listeria monocytogenes
| Medium Component | Concentration | Purpose |
| Modified Oxford Medium Base | ||
| Columbia Blood Agar Base | 39.0 g/L | Nutrient Base |
| Esculin | 1.0 g/L | Differential Agent |
| Ferric Ammonium Citrate | 0.5 g/L | Differential Agent |
| Lithium Chloride | 15.0 g/L | Selective Agent |
| Agar | 10.0 g/L | Solidifying Agent |
| Modified Oxford Antimicrobic Supplement | ||
| Moxalactam | 20.0 mg/L | Selective Agent |
| Colistin Sulphate | 10.0 mg/L | Selective Agent |
This is an example formulation; concentrations may vary between manufacturers.[1][2]
Experimental Protocols
Protocol 1: Preparation of Moxalactam-Supplemented Selective Agar (e.g., Modified Oxford Medium)
Objective: To prepare a selective agar medium for the isolation of Listeria monocytogenes.
Materials:
-
Modified Oxford Medium Base
-
Moxalactam supplement (or a supplement containing Moxalactam and other antimicrobials)
-
Sterile distilled water
-
Autoclave
-
Water bath (45-50°C)
-
Sterile Petri dishes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Suspend the Modified Oxford Medium Base powder in sterile distilled water according to the manufacturer's instructions.
-
Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.
-
Aseptically rehydrate the Moxalactam-containing supplement as per the manufacturer's directions. A common supplement contains 7.5 mg of Moxalactam and 5 mg of colistin per vial, sufficient for 500 mL of medium.[7][8][9]
-
Add the rehydrated supplement to the cooled agar base and mix gently but thoroughly to avoid introducing air bubbles.
-
Pour the supplemented medium into sterile Petri dishes and allow them to solidify at room temperature.
-
Store the prepared plates at 2-8°C in the dark until use.
Protocol 2: Selective Enrichment of Listeria monocytogenes
Objective: To enrich for Listeria monocytogenes from a mixed sample prior to plating on selective agar.
Materials:
-
Listeria Enrichment Broth (LEB) or a similar enrichment broth
-
Moxalactam supplement
-
Sample to be tested (e.g., food homogenate)
-
Incubator (30°C)
-
Stomacher or blender (if required for sample preparation)
Procedure:
-
Prepare the enrichment broth according to the manufacturer's instructions. Some enrichment broths already contain selective agents, while others require their addition after autoclaving.
-
If required, add a Moxalactam-containing supplement to the cooled, sterile broth.
-
Add a known quantity of the sample (e.g., 25g of food) to a larger volume of the prepared enrichment broth (e.g., 225 mL).
-
Homogenize the sample in the broth using a stomacher or blender if necessary.
-
Incubate the enrichment culture at 30°C for 24-48 hours.
-
Following incubation, streak a loopful of the enriched broth onto the surface of a prepared Moxalactam-supplemented selective agar plate (from Protocol 1).
-
Incubate the plate under appropriate conditions (typically 35°C for 24-48 hours) and observe for the characteristic colonies of Listeria monocytogenes (e.g., black colonies with a black halo on Modified Oxford Medium).
Visualizations
Caption: Mechanism of action of Moxalactam.
Caption: Workflow for isolating bacteria using Moxalactam selective media.
Conclusion
Moxalactam is a potent tool in the microbiologist's arsenal for the selective isolation of bacteria. Its stability and broad-spectrum activity make it an ideal supplement for culture media aimed at recovering specific microorganisms from complex samples. The protocols and data presented herein provide a comprehensive guide for the effective application of Moxalactam in a research setting. Proper adherence to these methodologies will facilitate accurate and reliable results in the selective culture of bacteria.
References
- 1. Improved Listeria monocytogenes selective agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Improved Listeria monocytogenes selective agar [agris.fao.org]
- 5. Different mechanisms of resistance to latamoxef (moxalactam) in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. microxpress.in [microxpress.in]
- 9. tmmedia.in [tmmedia.in]
- 10. exodocientifica.com.br [exodocientifica.com.br]
Moxalactam Sodium Salt: Application Notes for Stock Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and long-term storage of Moxalactam sodium salt stock solutions. Moxalactam, a synthetic oxa-β-lactam antibiotic, requires precise handling to ensure its stability and efficacy in research and drug development applications. These application notes include comprehensive data on solubility, recommended storage conditions, and the effects of pH on stability, presented in clear, structured tables. Detailed experimental protocols and visual diagrams of workflows and degradation pathways are provided to ensure accurate and reproducible results.
Introduction
This compound is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including aerobic and anaerobic strains. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. The stability of Moxalactam in solution is critical for obtaining reliable and reproducible results in experimental settings. This document outlines best practices for the preparation of stock solutions and provides evidence-based guidelines for their long-term storage to minimize degradation and preserve biological activity.
Data Presentation
Solubility of this compound
This compound exhibits good solubility in aqueous solutions and some organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Appearance of Solution | Reference |
| Water | 50 mg/mL | Clear to very slightly hazy, colorless to faint yellow | [1] |
| DMSO | 200 mg/mL (with sonication) | - | |
| DMSO | 5 mg/mL | - |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.
Recommended Long-Term Storage Conditions
Proper storage is crucial to maintain the integrity of both the solid form and stock solutions of this compound.
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid | -20°C | At least 4 years | - | |
| Stock Solution (in DMSO) | -80°C | 6 months | Stored under nitrogen, away from moisture | [2] |
| Stock Solution (in DMSO) | -20°C | 1 month | Stored under nitrogen, away from moisture | [2] |
| Aqueous Solution | 5°C (refrigerated) | Up to 96 hours | - | |
| Aqueous Solution | 25°C (room temperature) | Up to 24 hours | - | |
| Aqueous Solution | Not specified | Not recommended for more than one day | - |
pH-Dependent Stability of Moxalactam in Aqueous Solution
The stability of Moxalactam is significantly influenced by the pH of the aqueous solution. The degradation of Moxalactam follows pseudo-first-order kinetics.
| pH Range | Stability Characteristic | Reference |
| 1.0 - 11.5 | Degradation is subject to hydrogen ion and hydroxide ion catalysis. | [3] |
| 4.0 - 6.0 | Minimum degradation rate constant observed. | [3] |
| 7.0 | Minimum epimerization rate constant observed. | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mg/mL stock solution in sterile water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., water for injection or molecular biology grade water)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.
-
Reconstitution: Add the appropriate volume of sterile water to the conical tube. For a 50 mg/mL solution, add 10 mL of water to the 500 mg of powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear to very slightly hazy and colorless to faint yellow.[1]
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can lead to degradation.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent used.
Protocol for Long-Term Storage of this compound Stock Solutions
This protocol outlines the best practices for storing the prepared stock solutions to ensure long-term stability.
Procedure:
-
Immediate Storage: Immediately after aliquoting, place the vials in the appropriate storage temperature.
-
Frozen Storage:
-
Refrigerated Storage (for aqueous solutions):
-
If the solution will be used within 96 hours, it can be stored at 5°C.
-
-
Thawing: When ready to use, thaw an aliquot at room temperature or on ice. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot if not used within 24 hours when stored at room temperature.
Visualizations
Workflow for Stock Solution Preparation
References
Application Notes and Protocols for Time-Kill Assay of Moxalactam Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam sodium salt is a synthetic, broad-spectrum oxa-β-lactam antibiotic that demonstrates bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, Moxalactam targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[3][4]
The time-kill assay is a dynamic in vitro method used to assess the antimicrobial activity of a compound against a specific microorganism over time.[5] This technique provides crucial information on the rate of microbial killing, helping to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[6] Data from time-kill assays are fundamental in the preclinical development of new anti-infective agents, aiding in the characterization of their potency and spectrum of activity.[5]
These application notes provide a detailed protocol for performing a time-kill assay with this compound.
Mechanism of Action: Moxalactam
Caption: Mechanism of action of Moxalactam.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific bacterial strain and laboratory conditions.
Materials
-
This compound
-
Test Organism: A pure, overnight culture of the desired bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Saline (0.9% NaCl, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile microcentrifuge tubes
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Shaking incubator (optional, but recommended)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Vortex mixer
-
Colony counter
Procedure
1. Preparation of Moxalactam Stock Solution
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS) at a high concentration (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Prepare serial dilutions of the stock solution to be used in the assay. The final concentrations should typically be based on the Minimum Inhibitory Concentration (MIC) of Moxalactam against the test organism (e.g., 0.5x, 1x, 2x, and 4x MIC).
2. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the mid-logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard.[5] This can be measured with a spectrophotometer at 600 nm (e.g., an optical density of 0.08-0.13 for E. coli).[5]
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes.
3. Time-Kill Assay
-
Prepare a set of sterile tubes, each containing the appropriate volume of CAMHB and the desired final concentration of Moxalactam. Include a growth control tube with no antibiotic.
-
Inoculate each tube (except for a sterility control) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[5]
-
Perform serial ten-fold dilutions of each aliquot in sterile PBS or saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
4. Data Collection and Analysis
-
Count the number of colonies on the plates and calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and concentration.
-
The data are typically presented in both tabular and graphical formats. The raw colony counts are converted to CFU/mL and then logarithmically transformed (log10 CFU/mL).
-
Plot the log10 CFU/mL against time for each Moxalactam concentration and the growth control.
Experimental Workflow
Caption: Experimental workflow for the time-kill assay.
Data Presentation
The quantitative data from the time-kill assay should be summarized in a clearly structured table for easy comparison.
Table 1: Time-Kill Kinetics of Moxalactam Against [Test Organism]
| Time (hours) | \multicolumn{5}{c|}{Mean Log10 CFU/mL (± Standard Deviation)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC | | 0 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | | 2 | 6.5 ± 0.2 | 5.5 ± 0.1 | 5.0 ± 0.2 | 4.5 ± 0.1 | 3.8 ± 0.2 | | 4 | 7.8 ± 0.1 | 5.2 ± 0.2 | 4.1 ± 0.1 | 3.2 ± 0.2 | <2.00 | | 6 | 8.5 ± 0.2 | 4.8 ± 0.1 | 3.0 ± 0.2 | <2.00 | <2.00 | | 8 | 8.9 ± 0.1 | 4.5 ± 0.2 | <2.00 | <2.00 | <2.00 | | 12 | 9.2 ± 0.2 | 4.2 ± 0.1 | <2.00 | <2.00 | <2.00 | | 24 | 9.5 ± 0.1 | 4.0 ± 0.2 | <2.00 | <2.00 | <2.00 | Note: <2.00 indicates the limit of detection.
Interpretation of Results
-
Bactericidal Activity: Generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[6]
-
Bacteriostatic Activity: Characterized by the prevention of bacterial growth compared to the growth control, with a <3-log10 reduction in CFU/mL from the initial inoculum.[7][8]
Caption: Logical flow for interpreting time-kill assay results.
Conclusion
The time-kill assay is an essential tool for characterizing the pharmacodynamic properties of antimicrobial agents like this compound. The detailed protocol and data presentation guidelines provided in this application note will enable researchers to effectively evaluate the bactericidal or bacteriostatic properties of Moxalactam. The resulting data are critical for making informed decisions regarding its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Moxalactam Disodium? [synapse.patsnap.com]
- 4. What is Moxalactam Disodium used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Infection Models Using Moxalactam Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the use of Moxalactam sodium salt in established in vivo animal infection models. The accompanying protocols offer detailed methodologies for replicating these studies to evaluate the efficacy, pharmacokinetics, and safety of antimicrobial agents.
Introduction
Moxalactam is a broad-spectrum, beta-lactamase-resistant antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes.[1][2] In vivo animal infection models are crucial for the preclinical assessment of antibiotics like Moxalactam, providing valuable data on their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiles in a living system.[3] This document details the application of Moxalactam in two key infection models: the mouse subcutaneous abscess model and the rabbit intraperitoneal abscess model.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in animal models.
Table 1: Efficacy of Moxalactam in a Mouse Subcutaneous Abscess Model
| Bacterial Strain | Treatment Group | Mean Decrease in log10 CFU/abscess | Reference |
| Bacteroides fragilis (15 strains) | Moxalactam | >3 | [4] |
| Bacteroides fragilis (15 strains) | Clindamycin | >3 | [4] |
| Bacteroides fragilis (15 strains) | Cefoxitin | >3 | [4] |
| Bacteroides fragilis (15 strains) | Untreated Control | <1 | [4] |
CFU: Colony-Forming Units
Table 2: Pharmacokinetics of Moxalactam in a Rabbit Intraperitoneal Abscess Model
| Parameter | Value | Reference |
| Dose | 40 mg/kg/day | [5] |
| Mean Peak Serum Concentration | 32.8 mg/L | [5] |
| Mean Capsular Concentration (vs. B. fragilis) | 1.8 mg/L | [5] |
| Mean Capsular Concentration (vs. E. coli) | 0.7 mg/L | [5] |
| Mean Capsular Concentration (Polymicrobial) | <0.5 mg/L | [5] |
| Mean Capsular Concentration (Uninfected) | 3.4 mg/L | [5] |
Table 3: Acute Toxicity of this compound in Rodents
| Animal Model | Route of Administration | LD50 | Reference |
| Rat | Oral | >10 g/kg | [6][7] |
| Rat | Intraperitoneal | 8100 mg/kg | [7] |
| Rat | Subcutaneous | 9 g/kg | [7] |
| Mouse | Oral | >10 g/kg | [7] |
| Mouse | Intraperitoneal | 8100 mg/kg | [7] |
| Mouse | Subcutaneous | 9 g/kg | [7] |
LD50: Lethal Dose, 50%
Experimental Protocols
The following are detailed protocols for the in vivo animal infection models described in the literature for Moxalactam.
Mouse Subcutaneous Abscess Model for Bacteroides fragilis
This model is designed to evaluate the efficacy of antimicrobial agents against subcutaneous abscesses caused by Bacteroides fragilis.
Materials:
-
This compound
-
Bacteroides fragilis strain (e.g., ATCC 25285)
-
Male C57BL mice (6-8 weeks old)
-
Schaedler broth supplemented with menadione
-
Autoclaved mouse cecal contents (as adjuvant)
-
Sterile saline
-
Syringes and needles (23-25 gauge)
-
Calipers
-
Tissue homogenizer
-
Anaerobic chamber
-
Plates of Brucella agar with laked blood and vitamin K
Protocol:
-
Inoculum Preparation:
-
Culture Bacteroides fragilis in Schaedler broth under anaerobic conditions for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline to a concentration of approximately 10^8 CFU/mL.
-
Mix the bacterial suspension with an equal volume of autoclaved mouse cecal contents to serve as an adjuvant.
-
-
Induction of Subcutaneous Abscess:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave a small area on the back of each mouse.
-
Inject 0.2 mL of the inoculum subcutaneously into the shaved area.
-
-
Treatment:
-
24 hours post-infection, randomize the mice into treatment and control groups.
-
Administer this compound (dissolved in sterile saline) at the desired dosage and route (e.g., subcutaneous or intraperitoneal injection) twice daily for five days. The control group should receive sterile saline.
-
-
Evaluation of Efficacy:
-
On day 6 (24 hours after the last treatment), euthanize the mice.
-
Aseptically excise the abscesses.
-
Measure the abscess dimensions with calipers.
-
Homogenize the abscess tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on Brucella agar.
-
Incubate the plates under anaerobic conditions for 48-72 hours.
-
Count the colonies to determine the number of CFU per abscess.
-
Calculate the mean decrease in log10 CFU/abscess for the treated groups compared to the control group.
-
Rabbit Intraperitoneal Abscess Model (Polymicrobial)
This model is used to assess the penetration and efficacy of antibiotics in a polymicrobial intraperitoneal abscess.
Materials:
-
This compound
-
Bacteroides fragilis (e.g., ATCC 25285) and Escherichia coli (e.g., ATCC 25922)
-
New Zealand white rabbits (2-3 kg)
-
Brain Heart Infusion (BHI) broth
-
Gelatin capsules
-
Surgical instruments
-
Anesthesia (e.g., ketamine/xylazine)
-
Sterile saline
Protocol:
-
Inoculum Preparation:
-
Grow B. fragilis and E. coli in BHI broth to the desired concentration (e.g., 10^8 CFU/mL for E. coli and 10^9 CFU/mL for B. fragilis).
-
Fill gelatin capsules with a mixture of the bacterial suspensions and an adjuvant (e.g., sterile fecal content).
-
-
Induction of Intraperitoneal Abscess:
-
Anesthetize the rabbits according to approved IACUC protocols.
-
Make a small midline abdominal incision.
-
Implant the gelatin capsule into the peritoneal cavity.
-
Close the incision in layers.
-
-
Treatment:
-
Allow abscesses to form over 7-10 days.
-
Initiate treatment with this compound at the desired dosage (e.g., 40 mg/kg/day) administered intravenously or intramuscularly.
-
-
Pharmacokinetic and Efficacy Analysis:
-
Collect blood samples at various time points after drug administration to determine serum drug concentrations.
-
At the end of the treatment period, euthanize the rabbits.
-
Aseptically collect the abscesses and aspirate the contents.
-
Measure the concentration of Moxalactam in the abscess fluid.
-
Homogenize the abscess wall and contents for quantitative bacteriology as described in the mouse model protocol.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described in vivo models.
Caption: Workflow for the mouse subcutaneous abscess model.
Caption: Workflow for the rabbit intraperitoneal abscess model.
References
- 1. Bacteroides fragilis Prevents Clostridium difficile Infection in a Mouse Model by Restoring Gut Barrier and Microbiome Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Using host-mimicking conditions and a murine cutaneous abscess model to identify synergistic antibiotic combinations effective against Pseudomonas aeruginosa [frontiersin.org]
- 3. A peritonitis model with low mortality and persisting intra-abdominal abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A new model of experimental Bacteroides fragilis infection in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Note: Quantification of Moxalactam Sodium Salt in Solution using a Validated HPLC Method
Introduction
Moxalactam is a broad-spectrum, third-generation cephalosporin antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. Accurate and precise quantification of Moxalactam sodium salt in solution is critical for pharmaceutical quality control, formulation development, and stability studies. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the routine analysis of this compound. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for its intended purpose in a research and quality control environment.
Principle
This method utilizes reverse-phase chromatography on a C18 stationary phase to separate Moxalactam from potential impurities. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. Detection and quantification are achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Materials and Reagents
-
This compound Reference Standard (Sigma-Aldrich, Cat. No. M8158 or equivalent)[1]
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Syringe filters (0.45 µm).
Experimental Protocols
Preparation of Mobile Phase
-
Buffer Preparation (0.01 M Ammonium Acetate, pH 5.0): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water. This product is soluble in water (50 mg/ml), yielding a clear to very slightly hazy, colorless to faint yellow solution.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
Dilute the sample solution containing this compound with deionized water to obtain a final concentration within the linear range of the method (e.g., 20 µg/mL).
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.01 M Ammonium Acetate, pH 5.0) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 40% A, 60% B15-18 min: Hold at 40% A, 60% B18-20 min: Return to initial conditions (95% A, 5% B)20-25 min: Equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 270 nm |
| Run Time | 25 minutes |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed were specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7800 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 45872x + 1254 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 | 1.5 | 1.8 |
| 50 | 0.9 | 1.2 |
| 90 | 0.7 | 1.0 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 40 | 39.8 ± 0.5 | 99.5 |
| 50 | 50.3 ± 0.4 | 100.6 |
| 60 | 60.8 ± 0.7 | 101.3 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in solution. The method is validated and demonstrates excellent specificity, linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Moxalactam.
References
Troubleshooting & Optimization
Troubleshooting unexpected MIC results with Moxalactam sodium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected Minimum Inhibitory Concentration (MIC) results with Moxalactam sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is Moxalactam and how does it work?
Moxalactam is a synthetic oxa-β-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[2] This disruption of the peptidoglycan layer synthesis leads to a weakening of the cell wall, ultimately causing cell lysis and death.[2] Moxalactam is known for its stability against many common β-lactamase enzymes.[3][4]
Q2: I can't find current MIC quality control (QC) ranges for Moxalactam in CLSI or EUCAST guidelines. Why?
Moxalactam is an older β-lactam antibiotic and is no longer included in current Clinical and Laboratory Standards Institute (CLSI) M100 or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint and quality control documents.[5] The QC data available is based on historical publications.[5] Therefore, the expected QC ranges are not present in the latest versions of these standards.
Q3: My Moxalactam MIC results for Staphylococcus aureus are inconsistent. What could be the cause?
Inconsistencies in Moxalactam MIC results with S. aureus can be particularly challenging. Research has shown that Moxalactam can have a decarboxylated analog which is significantly more active against S. aureus than the parent compound.[2][6] The presence and amount of this analog in the material can lead to variability in test results.[2][6]
Q4: How should I prepare and store this compound for MIC testing?
This compound is soluble in water.[6] For short-term storage, reconstituted solutions of Moxalactam disodium are stable for up to 96 hours at 5°C and for 24 hours at 25°C.[7] For longer-term storage of prepared MIC trays, freezing at -70°C is recommended for many beta-lactam antibiotics to maintain stability.[8] Storage at -10°C has been shown to be unsuitable.[8]
Data Presentation
Historical Quality Control Parameters for Moxalactam
Since Moxalactam is not included in current CLSI or EUCAST guidelines, the following historical quality control ranges for disk diffusion are provided for informational and comparative purposes.
| Quality Control Strain | Disk Content | Zone Diameter (mm) |
| Escherichia coli ATCC® 25922 | 30 µg | 28-35 |
| Staphylococcus aureus ATCC® 25923 | 30 µg | 28-36 |
| Pseudomonas aeruginosa ATCC® 27853 | 30 µg | 19-25 |
| Source: Journal of Clinical Microbiology, June 1983[5] |
Troubleshooting Guide for Unexpected MIC Results
Issue 1: MIC values for QC strains are out of the expected range.
Q: My MIC value for a QC strain is higher/lower than the historical range. What should I do?
A systematic check of your experimental components and procedure is necessary. The following diagram outlines a troubleshooting workflow.
References
- 1. iacld.com [iacld.com]
- 2. Quality control of moxalactam susceptibility disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quality control of moxalactam susceptibility disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. treata.academy [treata.academy]
- 8. benchchem.com [benchchem.com]
Moxalactam sodium salt solubility issues in different culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with moxalactam sodium salt in different culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is freely soluble in water.[1] Published solubility data indicates it dissolves in water at approximately 50 mg/mL and in DMSO at concentrations ranging from 5 mg/mL to 200 mg/mL.[2][3][4]
Q2: I observed precipitation when adding my moxalactam stock solution to my culture medium. What are the possible causes?
A2: Precipitation of moxalactam in culture media can be attributed to several factors:
-
High Final Concentration: The intended final concentration of moxalactam in your medium may exceed its solubility limit in that specific formulation.
-
Stock Solution Solvent: If you are using a high concentration stock in an organic solvent like DMSO, the rapid dilution into an aqueous medium can cause the drug to "crash out" or precipitate.
-
Media Composition: Culture media are complex mixtures of salts, amino acids, vitamins, and glucose. Some of these components can interact with moxalactam, reducing its solubility. For instance, high concentrations of certain salts can lead to a "salting-out" effect.
-
pH of the Medium: The pH of your final culture medium can influence the stability and solubility of moxalactam.
-
Temperature: Adding a concentrated stock solution to cold media can decrease the solubility of the compound.
Q3: How can I prevent moxalactam from precipitating in my culture medium?
A3: To prevent precipitation, consider the following preventative measures:
-
Prepare Fresh Solutions: Aqueous solutions of moxalactam are not recommended for storage for more than one day.[5] It is best to prepare solutions fresh for each experiment.
-
Use Pre-warmed Media: Always add your moxalactam stock solution to culture media that has been pre-warmed to the experimental temperature (e.g., 37°C).
-
Gradual Addition: Add the stock solution dropwise while gently vortexing or swirling the culture medium to ensure rapid and even distribution.
-
Optimize Stock Concentration and Solvent: If using DMSO, use the lowest effective concentration of the solvent in your final culture. It is advisable to prepare a high-concentration stock in DMSO and then perform an intermediate dilution in pre-warmed media before the final dilution.
Q4: What is the stability of this compound in aqueous solutions?
A4: While specific kinetic data on the stability of moxalactam in various culture media at different temperatures is limited, it is known that beta-lactam antibiotics can undergo hydrolysis at acidic or basic pHs, especially at higher temperatures.[6] For storage, the solid form of this compound is stable for at least 4 years when stored at -20°C.[5] Aqueous solutions should be prepared fresh.[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Culture Medium
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the culture medium.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Concentration Exceeds Solubility | Determine the maximum soluble concentration of moxalactam in your specific culture medium through a solubility test. Start with a lower final concentration and incrementally increase it. |
| "Crashing Out" from Organic Solvent | Prepare the stock solution in sterile water if possible. If DMSO is necessary, use a lower stock concentration or perform serial dilutions in the culture medium. |
| Cold Medium | Ensure your culture medium is pre-warmed to 37°C before adding the moxalactam stock solution. |
| Localized High Concentration | Add the stock solution slowly and with continuous gentle agitation to facilitate rapid dispersion. |
Issue 2: Delayed Precipitation After Incubation
Symptoms: The culture medium is initially clear after the addition of moxalactam, but a precipitate forms after a period of incubation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| pH Shift During Incubation | Monitor the pH of your culture medium over the incubation period. If a significant shift is observed, consider using a medium with a stronger buffering capacity or adjusting the CO₂ concentration in your incubator. |
| Interaction with Media Components | Some components in complex media may degrade over time or interact with moxalactam. Try preparing the medium with and without certain supplements to identify the potential interacting component. Consider using a simpler, defined medium if your experimental design allows. |
| Temperature Fluctuations | Ensure your incubator maintains a stable temperature, as fluctuations can affect the solubility of media components. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Citation(s) |
| Water | 50 mg/mL | [2][4] |
| DMSO | 5 mg/mL - 200 mg/mL | [3][4] |
Note: The solubility in complex culture media has not been quantitatively determined in the reviewed literature and should be empirically tested for each specific medium and experimental condition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh the required amount of this compound powder in a sterile container.
-
Add a suitable solvent (e.g., sterile distilled water or DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used for DMSO stocks.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: If not for immediate use (which is recommended for aqueous solutions), aliquot the stock solution into sterile, single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are best prepared fresh.[5]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the general steps for determining the MIC of moxalactam.
-
Prepare Moxalactam Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the moxalactam stock solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) and dilute it in the broth to the desired final concentration.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the moxalactam dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 35°C for 16-20 hours).
-
Result Interpretation: The MIC is the lowest concentration of moxalactam that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for preparing moxalactam solution and use in an MIC assay.
References
Technical Support Center: Moxalactam Stability and Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Moxalactam in aqueous solutions and its impact on antibacterial activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Moxalactam degradation in an aqueous solution?
Moxalactam, a β-lactam antibiotic, primarily degrades in aqueous solutions through the hydrolysis of its β-lactam ring. This process leads to the formation of inactive degradation products. The rate of this hydrolysis is significantly influenced by pH and temperature. Additionally, Moxalactam can undergo epimerization, a process where the stereochemistry at a chiral center is altered, which can also affect its biological activity.
Q2: How does pH affect the stability of Moxalactam?
The stability of Moxalactam is highly dependent on the pH of the aqueous solution. The degradation of Moxalactam follows pseudo-first-order kinetics and is subject to both hydrogen ion (acid-catalyzed) and hydroxide ion (base-catalyzed) catalysis. The minimum degradation rate constant for Moxalactam is observed in the pH range of 4.0 to 6.0.[1] Outside of this range, the degradation rate increases significantly.
Q3: What is the optimal storage temperature for Moxalactam solutions to maintain activity?
For long-term storage and to maintain the antimicrobial activity of Moxalactam in solution, it is highly recommended to store it at -70°C.[2][3] Storage at -25°C may be suitable for up to three months, although stability can vary. Storage at -10°C is not recommended as it has been shown to be unsuitable for many β-lactams.[2][3] For short-term storage during experimental use, keeping the solution on ice or at 4°C is advisable to minimize degradation.
Q4: What are the main degradation products of Moxalactam?
The primary degradation of Moxalactam involves the opening of the β-lactam ring.[4] This results in the formation of hydrolyzed Moxalactam, which is microbiologically inactive. Further degradation can lead to other smaller molecular fragments, but the initial hydrolysis of the β-lactam ring is the critical step in the loss of antibacterial efficacy.
Q5: Does the epimerization of Moxalactam affect its antibacterial activity?
Yes, Moxalactam exists as a mixture of R- and S-epimers. While both epimers exhibit antibacterial activity, changes in their ratio due to epimerization can alter the overall potency of the solution. The epimerization process is also pH-dependent, with the minimum rate of epimerization occurring at a pH of 7.0.[1]
Troubleshooting Guides
Issue 1: Rapid loss of Moxalactam activity in my experimental setup.
-
Possible Cause 1: Inappropriate pH of the solution.
-
Solution: Verify the pH of your aqueous solution. Moxalactam is most stable between pH 4.0 and 6.0.[1] If your experimental conditions require a pH outside of this range, be aware that the degradation will be accelerated. Prepare fresh solutions frequently and minimize the time the antibiotic is in the destabilizing buffer.
-
-
Possible Cause 2: Elevated temperature.
-
Possible Cause 3: Presence of catalytic agents.
-
Solution: Certain metal ions or other components in complex media can catalyze the hydrolysis of the β-lactam ring. If using a complex medium, consider performing a pilot stability study of Moxalactam in that specific medium to determine its degradation rate.
-
Issue 2: Unexpected peaks appearing in my HPLC chromatogram during stability studies.
-
Possible Cause 1: Formation of degradation products.
-
Solution: The appearance of new peaks is indicative of Moxalactam degradation. These peaks likely correspond to the hydrolyzed, inactive forms of the antibiotic. To confirm, you can perform forced degradation studies (e.g., by treating with a weak acid or base) to intentionally generate these degradation products and compare their retention times with the unexpected peaks.
-
-
Possible Cause 2: Epimerization.
-
Solution: Moxalactam consists of R and S epimers, which may have slightly different retention times on some HPLC columns. Changes in the peak shape or the appearance of a shoulder on the main peak could indicate a shift in the epimeric ratio. Ensure your HPLC method is capable of resolving the two epimers if their individual quantification is necessary.
-
Issue 3: High variability in Minimum Inhibitory Concentration (MIC) assay results.
-
Possible Cause 1: Degradation of Moxalactam during the incubation period.
-
Solution: The long incubation times (typically 18-24 hours) required for MIC assays can lead to significant degradation of Moxalactam, especially at 37°C. This will result in a lower effective concentration of the antibiotic over the course of the assay, leading to an overestimation of the MIC. It is crucial to be aware of this and to interpret the results accordingly. Consider using methods with shorter incubation times if possible.
-
-
Possible Cause 2: Inconsistent solution preparation and storage.
Data Presentation
Table 1: pH-Dependent Stability of Moxalactam
| pH | Relative Stability | Key Processes at this pH |
| < 4.0 | Low | Acid-catalyzed hydrolysis of the β-lactam ring. |
| 4.0 - 6.0 | High | Region of minimum degradation. [1] |
| 6.0 - 8.0 | Moderate | Increasing hydroxide-ion catalyzed hydrolysis. Minimum epimerization at pH 7.0.[1] |
| > 8.0 | Low | Significant hydroxide-ion catalyzed hydrolysis. |
Table 2: Temperature-Dependent Stability of Moxalactam for Maintenance of Antimicrobial Activity
| Storage Temperature | Recommended Storage Duration | Notes |
| -70°C | Long-term (> 3 months) | Recommended for optimal stability of antimicrobial activity.[2][3] |
| -25°C | Up to 3 months | Suitable for many β-lactams, but -70°C is preferred for Moxalactam.[2] |
| 4°C | Short-term (hours to days) | Use for working solutions during an experiment. |
| -10°C | Not Recommended | Unsuitable for storage; may lead to rapid degradation.[2][3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Moxalactam Stability Analysis
This protocol provides a general framework for analyzing the degradation of Moxalactam. Method optimization may be required for specific equipment and reagents.
-
Preparation of Moxalactam Stock Solution:
-
Accurately weigh Moxalactam sodium salt powder.
-
Dissolve in the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several vials.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately freeze it at -70°C to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 5.0). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Analysis: Quantify the peak area of the intact Moxalactam at each time point. The decrease in peak area over time corresponds to the degradation of the compound.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to assess the impact of Moxalactam degradation on its antibacterial activity.
-
Preparation of Moxalactam Solutions:
-
Prepare a fresh stock solution of Moxalactam in the appropriate solvent.
-
Perform serial twofold dilutions of the Moxalactam stock solution in Mueller-Hinton broth in a 96-well microtiter plate.
-
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium overnight.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth of the bacterium.
-
-
Assessing the Impact of Degradation:
-
To assess the impact of degradation, pre-incubate the Moxalactam solutions in the broth at 37°C for a specified period (e.g., 6 hours) before adding the bacterial inoculum. Compare the resulting MIC with the MIC obtained using freshly prepared solutions. An increase in the MIC value would indicate a loss of activity due to degradation.
-
Mandatory Visualizations
Caption: Degradation and epimerization pathways of Moxalactam in aqueous solution.
References
- 1. Degradation and epimerization kinetics of moxalactam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Time-resolved β-lactam cleavage by L1 metallo-β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moxalactam Interference with Laboratory Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of the antibiotic Moxalactam with common laboratory enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is Moxalactam and why does it interfere with laboratory assays?
A: Moxalactam is a broad-spectrum, second-generation cephalosporin antibiotic. Its interference in laboratory assays can stem from several mechanisms, including its chemical structure, which can react with assay reagents, direct inhibition or activation of enzymes, and its metabolic byproducts. For instance, its N-methylthiotetrazole (NMTT) side chain has been linked to certain biological effects that might influence enzymatic processes.
Q2: Which laboratory assays are most commonly affected by Moxalactam?
A: Based on available data, Moxalactam has been reported to interfere with certain enzymatic and colorimetric assays, including:
-
Gamma-glutamyltransferase (GGT)
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST)
-
Urinary protein assays
-
Jaffé-based creatinine assays
-
Coagulation assays (e.g., prothrombin time)
Q3: How can I determine if Moxalactam is interfering with my assay?
A: The first indication of interference may be unexpected or inconsistent results in patients receiving Moxalactam. To confirm interference, you can perform a spike-and-recovery experiment. This involves adding a known amount of Moxalactam to a patient sample and a control sample and observing the effect on the assay results. A significant deviation from the expected result in the spiked sample suggests interference.
Troubleshooting Guides
Gamma-Glutamyltransferase (GGT) Assay Interference
Q: My GGT levels are unexpectedly high in a patient treated with Moxalactam. How can I confirm if this is due to interference?
A: Moxalactam has been observed to cause a false elevation of GGT levels in some enzymatic assays.
Troubleshooting Steps:
-
Review Assay Methodology: Determine the specific GGT assay method being used in your laboratory.
-
Consult Literature: Review scientific literature for known interferences of cephalosporins with your specific GGT assay method.
-
Spike-and-Recovery:
-
Obtain a baseline GGT measurement from a patient sample prior to Moxalactam administration, if possible.
-
Prepare two aliquots of a pooled serum sample with normal GGT levels.
-
Spike one aliquot with a concentration of Moxalactam equivalent to the therapeutic range in patient plasma.
-
Spike the second aliquot with the drug's vehicle as a control.
-
Measure the GGT levels in both aliquots. A significant increase in the Moxalactam-spiked sample indicates interference.
-
-
Alternative Method: If interference is confirmed, consider using an alternative GGT assay method that is known to be less susceptible to cephalosporin interference.
Jaffé-Based Creatinine Assay Interference
Q: I am observing falsely elevated creatinine levels in a patient receiving Moxalactam. Could the drug be interfering with the Jaffé reaction?
A: Yes, Moxalactam, like other cephalosporins, can interfere with the Jaffé method for creatinine determination, which is based on the reaction of creatinine with alkaline picrate. This interference can lead to falsely elevated creatinine results.
Troubleshooting Steps:
-
Confirm Assay Method: Verify that your laboratory is using a Jaffé-based method for creatinine measurement.
-
Consider Alternative Assays: If Moxalactam interference is suspected, it is recommended to use a more specific method for creatinine determination, such as an enzymatic assay or a method based on high-performance liquid chromatography (HPLC). These methods are generally less prone to interference from cephalosporins.
-
Communicate with Clinicians: Inform the clinical team about the potential for Moxalactam interference with the current creatinine assay and the availability of alternative testing methods.
Quantitative Data Summary
The following table summarizes the potential interference of Moxalactam with common laboratory assays. Data on specific inhibitory concentrations (IC50) or kinetic parameters are limited in the literature.
| Assay | Analyte | Potential Interference | Direction of Interference | Suggested Action |
| Gamma-Glutamyltransferase (GGT) | GGT | Moxalactam may directly interact with assay components. | Falsely Elevated | Use an alternative GGT assay method; perform spike-and-recovery. |
| Alanine Aminotransferase (ALT) | ALT | Possible interference, mechanism not well-defined. | Variable | Consider alternative liver function tests; clinical correlation. |
| Aspartate Aminotransferase (AST) | AST | Possible interference, mechanism not well-defined. | Variable | Consider alternative liver function tests; clinical correlation. |
| Creatinine (Jaffé Method) | Creatinine | Moxalactam acts as a non-creatinine chromogen. | Falsely Elevated | Use an enzymatic or HPLC-based creatinine assay. |
| Urinary Protein | Total Protein | Moxalactam can cause false-positive results with certain methods. | Falsely Elevated | Use an alternative protein quantification method. |
| Coagulation Assays | Prothrombin Time | The NMTT side chain of Moxalactam can inhibit vitamin K-dependent carboxylation. | Prolonged Clotting Time | Monitor prothrombin time closely; consider vitamin K supplementation. |
Experimental Protocols & Workflows
Workflow for Investigating Potential Moxalactam Interference
The following diagram outlines a general workflow for an investigator to follow when suspecting Moxalactam interference in an enzymatic assay.
Caption: General workflow for troubleshooting suspected Moxalactam interference.
Mechanism of Jaffé-Based Creatinine Assay Interference
This diagram illustrates the logical relationship of how Moxalactam can interfere with the Jaffé reaction for creatinine measurement.
Caption: Moxalactam interference in the Jaffé-based creatinine assay.
Navigating Inconsistent Results in Moxalactam-Aminoglycoside Synergy Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Moxalactam, a beta-lactam antibiotic, with aminoglycosides is a therapeutic strategy aimed at achieving synergistic bactericidal effects against a range of pathogens. However, researchers often encounter variability and inconsistency in experimental outcomes. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help navigate these challenges and ensure the reliability and reproducibility of your synergy experiments.
Troubleshooting Guide: Addressing Inconsistent Synergy Results
This section addresses common issues encountered during Moxalactam-aminoglycoside synergy testing in a question-and-answer format.
Question 1: Why are my Fractional Inhibitory Concentration (FIC) indices for the same Moxalactam-aminoglycoside combination inconsistent across experiments?
Inconsistent FIC indices are a frequent challenge in synergy testing. Several factors can contribute to this variability:
-
Chemical Inactivation: Moxalactam, like other beta-lactam antibiotics, can chemically inactivate aminoglycosides. This interaction is dependent on factors such as the concentration of both drugs, the temperature, and the pH of the medium[1]. One study specifically noted that Moxalactam has been shown to produce a significant decrease in aminoglycoside activity[1].
-
Methodological Variations: Minor deviations in experimental protocol can lead to significant differences in results. Key parameters to standardize include:
-
Inoculum Density: The initial concentration of bacteria can influence the apparent synergy. A standardized inoculum, typically a 0.5 McFarland standard, is crucial for reproducibility.
-
pH of the Medium: The activity of aminoglycosides is known to be influenced by pH[2]. Ensure the pH of your culture medium is consistent across all experiments.
-
Cation Concentration: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in the medium can affect the activity of aminoglycosides and the integrity of the bacterial outer membrane.
-
-
Bacterial Strain Variability: The synergistic interaction can be highly strain-dependent. Even within the same species, different clinical isolates can exhibit varying degrees of synergy or even antagonism. For instance, unsatisfactory and unpredictable synergistic interactions have been noted with combinations including Moxalactam against Pseudomonas aeruginosa[1].
Question 2: My checkerboard assay and time-kill assay are giving conflicting results regarding synergy. Why?
The checkerboard and time-kill assays measure different aspects of antibiotic interaction, which can lead to apparently conflicting results.
-
Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement, determining the inhibition of growth at a single time point (e.g., 24 hours). In contrast, the time-kill assay is a dynamic measurement that assesses the rate of bacterial killing over time. A combination might be synergistic in its rate of killing but not in the final concentration required for inhibition.
-
Bacteriostatic vs. Bactericidal Synergy: The checkerboard assay primarily measures the inhibition of growth (bacteriostatic effect), while the time-kill assay directly measures bacterial killing (bactericidal effect). A combination may show bacteriostatic synergy (lower MICs in combination) but not bactericidal synergy.
Question 3: I am observing a "skipped well" or "Eagle effect" in my synergy experiments. What does this mean?
-
Skipped Wells: This phenomenon, where growth is observed in wells with higher antibiotic concentrations while wells with lower concentrations show no growth, can complicate the interpretation of the MIC and FIC index. It is often due to technical errors such as improper dilution or bacterial clumping.
-
Eagle Effect (Paradoxical Effect): Some bactericidal antibiotics, including beta-lactams, can exhibit a paradoxical decrease in killing at very high concentrations. This can lead to bacterial survival at concentrations well above the MIC.
Frequently Asked Questions (FAQs)
What is the underlying mechanism of synergy between Moxalactam and aminoglycosides?
The primary mechanism of synergy is the enhanced uptake of the aminoglycoside into the bacterial cell. Moxalactam, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of the cell wall integrity increases the permeability of the bacterial cell envelope, facilitating the entry of the aminoglycoside, which then inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to a potent bactericidal effect[3][4].
How is synergy quantitatively defined?
Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from the results of a checkerboard assay. The FIC index is the sum of the FICs of each drug in a combination that inhibits bacterial growth.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
The interaction is then interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Which aminoglycosides show the best synergy with Moxalactam?
The degree of synergy can vary depending on the specific aminoglycoside and the target bacterium. Studies have shown that amikacin in combination with Moxalactam is frequently synergistic against various Gram-negative bacteria, including amikacin-resistant P. aeruginosa and multidrug-resistant Serratia marcescens and Klebsiella pneumoniae[5][6][7]. However, combinations with tobramycin have shown less frequent synergy against P. aeruginosa[8].
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the synergistic activity of Moxalactam with various aminoglycosides against different bacterial species.
Table 1: Synergy of Moxalactam and Amikacin against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | Moxalactam MIC Range (μg/mL) | Amikacin MIC Range (μg/mL) | Synergy Rate (%) | Reference |
| Pseudomonas aeruginosa | Not Specified | Not Specified | Not Specified | High | [5][7] |
| Klebsiella pneumoniae | Not Specified | Not Specified | Not Specified | High | [6] |
| Serratia marcescens | Not Specified | Not Specified | Not Specified | High | [5][7] |
Table 2: Synergy of Moxalactam and Tobramycin against Pseudomonas aeruginosa
| Number of Isolates | Cefotaxime-Tobramycin Synergy (%) | Moxalactam-Tobramycin Synergy (%) | Reference |
| 38 | 63 | 18 | [8] |
Experimental Protocols
Detailed methodologies for the two most common synergy testing methods are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the in vitro interaction of two antimicrobial agents.
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of Moxalactam and the chosen aminoglycoside in an appropriate solvent.
-
Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns), and the other is diluted along the y-axis (rows).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density.
-
Calculate the FIC index for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the bactericidal activity of antimicrobial combinations.
-
Preparation:
-
Prepare tubes or flasks containing CAMHB with the desired concentrations of Moxalactam, the aminoglycoside, and the combination of both. Also include a growth control tube without any antibiotic.
-
The antibiotic concentrations are typically based on the MIC values obtained from prior experiments (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
-
Inoculum:
-
Prepare a standardized bacterial inoculum as described for the checkerboard assay to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Inoculate each tube with the bacterial suspension and incubate at 35-37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) to determine the viable bacterial count at each time point.
-
-
Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Mechanism of Moxalactam-Aminoglycoside Synergy.
Caption: Checkerboard Assay Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-lactam enhancement of aminoglycoside activity under conditions of reduced pH and oxygen tension that may exist in infected tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early effects of beta-lactams on aminoglycoside uptake, bactericidal rates, and turbidimetrically measured growth inhibition in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. In vitro activity of newer beta-lactam agents in combination with amikacin against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro synergistic activity of new beta-lactam antimicrobial agents and amikacin against Pseudomonas aeruginosa and Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative synergistic activity of cefoperazone, cefotaxime, moxalactam, and carbenicillin, combined with tobramycin, against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Moxalactam in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the precipitation of Moxalactam in stock solutions, ensuring the integrity and reliability of your experiments.
Troubleshooting Guide: Preventing Moxalactam Precipitation
Precipitation of Moxalactam from stock solutions can compromise experimental results by altering the effective concentration of the antibiotic. This guide offers a systematic approach to identify and resolve common issues leading to precipitation.
Issue 1: Incorrect Solvent or Concentration
Question: My Moxalactam solution is cloudy immediately after preparation. What could be the cause?
Answer: This is often due to exceeding the solubility limit of Moxalactam in the chosen solvent. It is crucial to use appropriate solvents and not exceed the recommended concentrations.
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent and are within the known solubility limits.
-
Use a Co-solvent: If a higher concentration is required, consider using a co-solvent system. For example, preparing a high-concentration stock in DMSO and then diluting it with your aqueous experimental medium.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help dissolve the compound. However, be cautious as excessive heat can accelerate degradation. Always check for any visible signs of degradation after warming.
Issue 2: pH-Dependent Precipitation
Question: My Moxalactam solution was clear initially but developed a precipitate over time. Why did this happen?
Answer: Moxalactam's stability and solubility are highly dependent on the pH of the solution. Degradation of Moxalactam, which is catalyzed by acidic or basic conditions, can lead to the formation of less soluble degradation products.
Troubleshooting Steps:
-
Measure and Adjust pH: The optimal pH range for Moxalactam stability is between 4.0 and 6.0.[1] Use a pH meter to check the pH of your stock solution and adjust it to this range using appropriate buffers if necessary.
-
Buffer Selection: When preparing aqueous solutions, use a buffer system that can maintain the pH within the optimal range. Phosphate or acetate buffers are common choices.
-
Avoid Extreme pH: Do not use highly acidic or alkaline solutions to dissolve Moxalactam.
Issue 3: Temperature-Related Instability and Precipitation
Question: I stored my Moxalactam stock solution in the refrigerator/at room temperature, and now there is a precipitate. Is this normal?
Answer: Temperature plays a significant role in the stability of Moxalactam in solution. Storing aqueous solutions at inappropriate temperatures can lead to degradation and subsequent precipitation.
Troubleshooting Steps:
-
Proper Storage Temperature: For short-term storage (up to 24 hours), it is recommended to keep aqueous solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -70°C is advisable.[2]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a Moxalactam solution can accelerate degradation. Prepare single-use aliquots to minimize this.
-
Room Temperature Instability: Aqueous solutions of Moxalactam are not recommended to be stored for more than one day at room temperature due to significant degradation.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Moxalactam.
| Solvent | Solubility | Notes |
| Water | ~50 mg/mL[3][4] | Aqueous solutions are not recommended for storage for more than one day.[3] |
| DMSO | ~5 mg/mL[3][4] | A good option for preparing high-concentration stock solutions. |
| Parameter | Condition | Value/Recommendation |
| Optimal pH Range (Aqueous Solution) | - | 4.0 - 6.0[1] |
| Recommended Storage (Solid Form) | - | -20°C[3] |
| Recommended Storage (Aqueous Solution) | Short-term (≤ 24 hours) | 2-8°C |
| Recommended Storage (Aqueous Solution) | Long-term | Aliquot and store at -20°C or -70°C[2] |
| Half-life in Serum | 37°C | 8 hours |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Aqueous Moxalactam Stock Solution
Materials:
-
Moxalactam sodium salt
-
Sterile, high-purity water (e.g., water for injection or molecular biology grade water)
-
Sterile conical tubes or vials
-
Calibrated balance
-
Sterile filter (0.22 µm)
-
pH meter and appropriate buffers for adjustment (e.g., sterile solutions of HCl and NaOH)
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the required volume of sterile water to achieve a final concentration of 50 mg/mL.
-
Gently swirl or vortex the solution until the Moxalactam is completely dissolved. Avoid vigorous shaking to minimize foaming.
-
Check the pH of the solution. If it is outside the range of 4.0-6.0, adjust it carefully using sterile, dilute HCl or NaOH.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
For immediate use, store at 2-8°C. For long-term storage, dispense into single-use aliquots and store at -20°C or -70°C.
Protocol 2: Preparation of a 5 mg/mL Moxalactam Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes or vials
-
Calibrated balance
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the required volume of anhydrous, sterile-filtered DMSO to achieve a final concentration of 5 mg/mL.
-
Gently swirl or vortex the solution until the Moxalactam is completely dissolved.
-
Store the DMSO stock solution in small aliquots at -20°C. DMSO solutions are generally more stable than aqueous solutions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting Moxalactam precipitation.
Caption: A flowchart for troubleshooting Moxalactam precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Moxalactam precipitation in stock solutions?
A1: The most common causes are exceeding the solubility limit in the chosen solvent, improper pH of the solution, and degradation due to incorrect storage temperature or prolonged storage.
Q2: Can I dissolve Moxalactam in ethanol or methanol?
Q3: What are the degradation products of Moxalactam, and are they soluble?
A3: Moxalactam, like other beta-lactam antibiotics, primarily degrades via hydrolysis of the beta-lactam ring.[5] The resulting hydrolyzed product may have different solubility characteristics than the parent compound, potentially leading to precipitation. The exact solubility of all degradation products is not well-documented.
Q4: How can I tell if my Moxalactam has degraded?
A4: A change in the color of the solution (e.g., yellowing), a decrease in pH, or the formation of a precipitate can all be indicators of degradation. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) would be required.
Q5: Is it necessary to purge the solvent with an inert gas?
A5: Purging the solvent with an inert gas, such as nitrogen or argon, can help to remove dissolved oxygen, which can potentially contribute to oxidative degradation of Moxalactam over long-term storage. While not always mandatory for short-term use, it is a good practice for enhancing stability.[3]
References
- 1. Degradation and epimerization kinetics of moxalactam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerization kinetics of moxalactam in frozen urine and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Moxalactam Susceptibility Testing for Pseudomonas aeruginosa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Moxalactam susceptibility testing of Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: Why are we observing susceptible results for Pseudomonas aeruginosa with Moxalactam in our automated system, but the treatment is failing?
A1: This is a documented phenomenon known as "false susceptibility." Studies, particularly with older automated systems like the MS-2, have shown a high frequency of erroneous susceptible results for P. aeruginosa against Moxalactam.[1][2][3] This discrepancy can arise from the short incubation times of automated systems, which may not be sufficient to detect the expression of inducible resistance mechanisms.[1] Microscopy of the contents from test cuvettes that produced false-susceptible results has revealed metabolically active, filamentous bacilli, indicating that the bacteria were not effectively killed but their growth was abnormally altered.[1][3]
Q2: What are the primary resistance mechanisms of Pseudomonas aeruginosa against beta-lactam antibiotics like Moxalactam?
A2: P. aeruginosa possesses several mechanisms of resistance to beta-lactam antibiotics. A key mechanism is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the β-lactam ring.[4][5][6] P. aeruginosa has a chromosomally encoded AmpC β-lactamase that can be induced in the presence of certain beta-lactams.[7][8] Overexpression of this enzyme can lead to resistance.[7] Other resistance mechanisms include reduced outer membrane permeability (e.g., loss of OprD porin), the upregulation of efflux pumps that actively remove the antibiotic from the cell, and alterations in the target penicillin-binding proteins (PBPs).[4][5][9]
Q3: Is Moxalactam still recommended for treating Pseudomonas aeruginosa infections?
A3: While Moxalactam showed initial promise, its clinical use has significantly diminished.[10] The emergence of resistance during therapy and issues with false susceptibility have been reported.[2][11][12][13] Current guidelines from major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) no longer include Moxalactam in their recommendations for routine antimicrobial susceptibility testing.[10] Therefore, its use in treating P. aeruginosa infections is not recommended, especially as a single agent.[12][14]
Q4: Can disk diffusion testing be used for Moxalactam susceptibility testing of P. aeruginosa?
A4: Historically, disk diffusion has been used for Moxalactam susceptibility testing. However, it has been noted that in some cases, disk susceptibility tests failed to detect resistance that was evident in broth dilution assays.[2][12] This suggests that disk diffusion may not always be reliable for detecting certain resistance mechanisms in P. aeruginosa against Moxalactam.
Q5: What are the historical breakpoints for Moxalactam against Pseudomonas aeruginosa?
A5: Historical breakpoints for Moxalactam are available from older studies. It is crucial to note that these are not current clinical breakpoints. One proposed set of criteria for a 30-µg disk defined susceptible as a zone of inhibition of ≥ 18 mm and resistant as ≤ 14 mm. For broth dilution, susceptible was defined as a Minimum Inhibitory Concentration (MIC) of ≤ 8 µg/mL and resistant as ≥ 32 µg/mL.
Troubleshooting Guides
Issue: Discrepancy between automated system results and reference methods (broth microdilution).
-
Problem: Your automated system reports a P. aeruginosa isolate as "susceptible" to Moxalactam, but your reference broth microdilution method indicates resistance.
-
Cause: This is likely due to the limitations of the automated system in detecting inducible AmpC β-lactamase production or other resistance mechanisms that may take longer to manifest. The short incubation period of many automated systems is a known issue for accurately determining the susceptibility of P. aeruginosa to some beta-lactams.
-
Solution:
-
Always confirm susceptible results from automated systems with a reference method like broth microdilution, especially for critical isolates.
-
Visually inspect the broth microdilution wells. Look for any signs of trailing endpoints or "skipped" wells, which can indicate heteroresistance or inducible resistance.
-
Extend the incubation time of your manual tests to the full 18-24 hours as recommended by standard protocols to allow for the expression of inducible resistance.
-
Data Presentation
Table 1: Historical Moxalactam MIC and Zone Diameter Interpretive Criteria
| Test Method | Disk Content | Susceptible | Intermediate | Resistant |
| Disk Diffusion | 30 µg | ≥ 18 mm | 15 - 17 mm | ≤ 14 mm |
| Broth Dilution | N/A | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL |
Note: These are historical breakpoints and are not present in current CLSI or EUCAST guidelines.
Table 2: Error Rates of an Automated System (MS-2) for Moxalactam Susceptibility Testing of P. aeruginosa
| MIC of Resistant Isolates | Very Major Error Rate (False-Susceptible) |
| ≥ 64 µg/mL | 52% |
| 64 µg/mL | 78% |
Source: Adapted from a 1983 study on the MS-2 system.[1]
Experimental Protocols
Broth Microdilution Method for Moxalactam MIC Determination (Based on historical and general CLSI guidelines)
-
Prepare Moxalactam Stock Solution: Prepare a stock solution of Moxalactam powder of known potency in a suitable solvent as recommended by the manufacturer.
-
Prepare Inoculum: From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Standardize Inoculum: Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Microdilution Plate: Perform serial twofold dilutions of the Moxalactam stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculate Plate: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth of the organism.
Mandatory Visualization
Caption: Workflow illustrating the discrepancy in results between automated and manual susceptibility testing for Moxalactam with P. aeruginosa.
References
- 1. mdpi.com [mdpi.com]
- 2. Emergence of resistance to beta-lactam and aminoglycoside antibiotics during moxalactam therapy of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tentative interpretive standards for disk susceptibility tests with moxalactam (LY127935) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accuracies of β-Lactam Susceptibility Test Results for Pseudomonas aeruginosa with Four Automated Systems (BD Phoenix, MicroScan WalkAway, Vitek, and Vitek 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality Control for β-Lactam Susceptibility Testing with a Well-Defined Collection of Enterobacteriaceae and Pseudomonas aeruginosa Strains in Spain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moxalactam & Inoculum Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the inoculum effect on Moxalactam Minimum Inhibitory Concentration (MIC) variability.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" and how does it relate to Moxalactam?
A1: The inoculum effect is an in vitro phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases as the density of the initial bacterial inoculum used in susceptibility testing rises.[1][2][3] Moxalactam, a β-lactam antibiotic, can exhibit a significant inoculum effect, meaning its apparent potency can decrease when tested against a higher concentration of bacteria.[4][5] This is particularly prevalent with β-lactamase-producing bacterial strains.[1][2]
Q2: What is the primary mechanism behind the Moxalactam inoculum effect?
A2: The principal mechanism is the production of β-lactamase enzymes by the bacteria.[1][2] At a high inoculum density, the concentration of these enzymes is elevated, leading to rapid degradation of Moxalactam and a subsequent increase in the MIC.[1] However, an inoculum effect has been noted in some non-β-lactamase-producing organisms, suggesting that other mechanisms may also contribute.[1][2]
Q3: Which bacterial species are most likely to show an inoculum effect with Moxalactam?
A3: The inoculum effect for β-lactam antibiotics like Moxalactam is commonly observed in species known for producing β-lactamases. This includes, but is not limited to, Haemophilus influenzae, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2][4]
Q4: Is the inoculum effect clinically significant?
A4: The clinical significance of the in vitro inoculum effect is a subject of ongoing debate.[2] However, some studies suggest that a pronounced inoculum effect in vitro may correlate with adverse clinical outcomes, especially in deep-seated infections where bacterial loads can be high.[1] For certain antibiotics, like cefazolin against Methicillin-susceptible Staphylococcus aureus (MSSA), the inoculum effect has been linked to treatment failure.[1]
Q5: How is the inoculum effect typically defined in an experimental setting?
A5: While there isn't a universal standard, the inoculum effect is often defined as a four-fold or greater (≥4) increase in the MIC when the inoculum size is increased, typically from a standard inoculum of approximately 5 x 10^5 CFU/mL to a high inoculum of 5 x 10^7 CFU/mL.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Moxalactam MIC testing that may be related to the inoculum effect.
| Issue | Potential Cause | Recommended Action |
| High MIC variability between experiments | Inconsistent inoculum preparation. | Strictly adhere to standardized protocols for inoculum preparation, such as adjusting to a 0.5 McFarland standard, to ensure a consistent starting bacterial density of approximately 5 x 10^5 CFU/mL.[6][7] |
| Unexpectedly high Moxalactam MIC for a known susceptible strain | A higher than intended initial inoculum was used. | Verify the inoculum concentration via plate counts. If the inoculum is too high, repeat the assay with a correctly standardized inoculum.[8] |
| Moxalactam appears effective at standard inoculum but not at higher densities | The bacterial strain is a β-lactamase producer, leading to a significant inoculum effect. | Test for β-lactamase production using a chromogenic substrate like nitrocefin.[9] Consider testing with a β-lactamase inhibitor to see if the MIC is reduced. |
| MIC values are consistently at the upper limit of the expected range | The standard inoculum used is at the higher end of the acceptable range (e.g., 8 x 10^5 CFU/mL), and the organism is prone to an inoculum effect.[3] | Prepare inocula at the lower end of the acceptable range (e.g., 2 x 10^5 CFU/mL) for comparison to see if it lowers the MIC.[3] |
Data on Inoculum Effect
The following table summarizes the general impact of increasing inoculum size on the MIC of β-lactam antibiotics, including cephalosporins like Moxalactam.
| Bacterial Inoculum (CFU/mL) | General Impact on Moxalactam MIC | Primary Mechanism |
| Standard Inoculum (~5 x 10^5) | Baseline MIC determination. | Standard antibiotic-bacteria interaction. |
| High Inoculum (~5 x 10^7) | Potential for a ≥4-fold increase in MIC.[1] | Increased β-lactamase concentration leading to antibiotic degradation.[1][2] |
Experimental Protocols
Broth Microdilution for Moxalactam MIC Determination (Adapted from CLSI Guidelines)
This protocol outlines the standard method for determining the MIC of Moxalactam.
1. Preparation of Moxalactam Stock Solution:
-
Prepare a stock solution of Moxalactam in a suitable sterile solvent (e.g., sterile water or buffer).
-
Filter-sterilize the stock solution using a 0.22 µm filter.[10]
2. Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of the Moxalactam stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[10]
-
Each well should contain 100 µL of the diluted antibiotic.
-
Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).[10]
3. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate (e.g., a 1:100 dilution of a 5 x 10^7 CFU/mL suspension).
4. Inoculation and Incubation:
-
Add 100 µL of the final bacterial suspension to each well (except the sterility control).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][10]
5. Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth.[10][11]
Visualizations
Caption: Workflow for Moxalactam MIC determination.
Caption: Decision tree for troubleshooting high MICs.
References
- 1. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inoculum effect of β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity, efficacy, and pharmacology of moxalactam, a new beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Inoculum and β-Lactamase Activity in AmpC- and Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli and Klebsiella pneumoniae Clinical Isolates Tested by Using NCCLS ESBL Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
Validation & Comparative
Moxalactam Sodium Salt Versus Ceftriaxone: An In Vitro Efficacy Analysis Against Enterobacteriaceae
In the landscape of antimicrobial research and development, the comparative evaluation of antibiotic efficacy against clinically relevant pathogens is paramount. This guide provides an objective, data-driven comparison of the in vitro activity of moxalactam sodium salt and ceftriaxone against a range of species within the Enterobacteriaceae family. The findings are intended to inform researchers, scientists, and drug development professionals on the relative potency of these two third-generation cephalosporin antibiotics.
Comparative In Vitro Activity: A Quantitative Overview
The in vitro efficacy of moxalactam and ceftriaxone against various Enterobacteriaceae is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are provided for a comprehensive comparison.
Table 1: Comparative MIC50 Values (µg/mL) of Moxalactam and Ceftriaxone against Enterobacteriaceae
| Bacterial Species | Moxalactam (MIC50) | Ceftriaxone (MIC50) |
| Escherichia coli | 0.5 | ≤1 |
| Klebsiella pneumoniae | 0.5 | ≤1 |
| Proteus mirabilis | ≤0.125 | ≤1 |
| Enterobacter spp. | Not specified | Not specified |
| Proteus providencia | Not specified | 0.007 (mean MIC)[1] |
Table 2: Comparative MIC90 Values (µg/mL) of Moxalactam and Ceftriaxone against Enterobacteriaceae
| Bacterial Species | Moxalactam (MIC90) | Ceftriaxone (MIC90) |
| Escherichia coli | 2 | Not specified |
| Klebsiella pneumoniae | 32 | Not specified |
| Proteus mirabilis | ≤0.125 | Not specified |
| Enterobacter spp. | ≥32 | ≥32 |
| Proteus rettgeri | 0.25 (MIC100) | Not specified |
| Salmonella spp. | <0.063 | Not specified |
Note: The provided data is a synthesis from multiple sources. Direct comparative studies with identical isolate panels are limited. Some studies report mean MICs or MIC100s instead of MIC50/90 values.
In Vitro Activity Insights
Both moxalactam and ceftriaxone demonstrate potent in vitro activity against many members of the Enterobacteriaceae family.[1] For some species, such as Proteus mirabilis and Salmonella spp., moxalactam has shown very low MIC values.[2] Notably, one study highlighted that moxalactam was more active against Enterobacter species than ceftriaxone and cefotaxime.[1] Conversely, ceftriaxone was found to be highly active against Proteus providencia.[1]
It is important to consider the impact of resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs), which can significantly alter the efficacy of these antibiotics. For ESBL-producing E. coli and K. pneumoniae, the MIC90 values for moxalactam were reported as 2 mg/L and 32 mg/L, respectively.[3][4] The susceptibility breakpoints for ceftriaxone have been lowered by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) to better account for the presence of ESBLs.[5][6]
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for comparing the potency of antibiotics. The following sections detail the common methodologies employed in the cited studies.
Bacterial Isolates and Culture Conditions
A diverse panel of clinical isolates of Enterobacteriaceae, including species such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter species, are typically used.[1][7] These isolates are often collected from various clinical specimens to ensure a representative sample of circulating strains. Prior to susceptibility testing, the isolates are subcultured on appropriate growth media, such as Mueller-Hinton agar, to ensure purity and viability.[2]
Antimicrobial Susceptibility Testing
The in vitro activity of moxalactam and ceftriaxone is predominantly determined using standardized antimicrobial susceptibility testing methods, primarily broth microdilution or agar dilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][8]
Broth Microdilution Method:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and ceftriaxone are prepared and serially diluted to create a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the test wells.
-
Inoculation and Incubation: The prepared antimicrobial dilutions are dispensed into microtiter plates. Each well is then inoculated with the standardized bacterial suspension. The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).[8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Agar Dilution Method:
-
Preparation of Agar Plates: Serial dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.[2]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension. The plates are then incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.
The workflow for determining in vitro antimicrobial activity is visualized in the diagram below.
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both moxalactam and ceftriaxone, as with other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to cell lysis and bacterial death.
The logical relationship between the antibiotic, the bacterial target, and the resulting effect can be visualized as follows:
Caption: Mechanism of Action for β-Lactam Antibiotics.
References
- 1. [Comparative study of ceftriaxone, cefotaxime and moxalactam against 150 Gram negative strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simulating moxalactam dosage for extended-spectrum β-lactamase-producing Enterobacteriaceae using blood antimicrobial surveillance network data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simulating moxalactam dosage for extended-spectrum β-lactamase-producing Enterobacteriaceae using blood antimicrobial surveillance network data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
- 6. Can the Ceftriaxone Breakpoints Be Increased Without Compromising Patient Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of moxalactam against pathogenic bacteria and its comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of Enterobacteriaceae: determination of disk content and Kirby-Bauer breakpoint for ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Moxalactam and Meropenem Against Pseudomonas aeruginosa
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro activity and key characteristics of Moxalactam and Meropenem against Pseudomonas aeruginosa, a critical opportunistic pathogen. The information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Executive Summary
Meropenem, a carbapenem antibiotic, demonstrates consistently high in vitro activity against Pseudomonas aeruginosa and is a cornerstone of treatment for infections caused by this organism. Moxalactam, a first-generation oxacephem, exhibits moderate and sometimes variable activity against P. aeruginosa. While historically significant, its use has been largely superseded by more potent antipseudomonal agents like meropenem. The emergence of resistance is a concern for both compounds, though the mechanisms and rates of resistance differ.
In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of an antibiotic is most commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC data for Moxalactam and Meropenem against P. aeruginosa from various studies.
| Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Key Observations |
| Moxalactam | 0.25 - >128 | 8 | 64 | Activity is variable. Some studies report favorable MICs, while others indicate a significant number of resistant strains.[1][2] |
| Meropenem | 0.12 - >256 | 0.5 - 2 | 2 - 16 | Generally exhibits potent activity with low MIC values for susceptible isolates.[3][4][5][6] Resistance is a growing concern, often linked to specific resistance mechanisms.[7] |
MIC₅₀: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
Mechanisms of Action and Resistance
Both Moxalactam and Meropenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Pseudomonas aeruginosa employs several mechanisms to resist the action of β-lactam antibiotics:
-
β-Lactamase Production: The production of enzymes that hydrolyze the β-lactam ring is a primary mechanism of resistance. Meropenem is generally stable against many β-lactamases that can inactivate Moxalactam.[8]
-
Efflux Pumps: These systems actively transport antibiotics out of the bacterial cell, preventing them from reaching their PBP targets. Several efflux pumps in P. aeruginosa can contribute to resistance against both drugs.
-
Porin Channel Mutations: Reduced permeability of the outer membrane due to mutations in porin channels can limit the entry of antibiotics into the bacterial cell.[3][7]
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, leading to resistance.
Meropenem generally has a lower susceptibility to some of these resistance mechanisms compared to Moxalactam, contributing to its broader and more consistent anti-pseudomonal activity.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of Moxalactam and Meropenem against P. aeruginosa, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
1. Preparation of Materials:
- Antimicrobial Agents: Prepare stock solutions of Moxalactam and Meropenem of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
- Bacterial Inoculum: Prepare a standardized suspension of P. aeruginosa equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.
- Microdilution Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
- Serial Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the microdilution plates to achieve a range of desired concentrations.
- Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
- Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is determined by visual inspection of the microdilution plate.
Visualizations
Caption: Workflow for MIC determination.
Caption: β-Lactam mechanism of action.
Clinical Considerations and Future Perspectives
While in vitro data provides a fundamental comparison, clinical outcomes are influenced by a multitude of factors including pharmacokinetics, pharmacodynamics, and the host immune response. Meropenem's favorable pharmacokinetic profile and potent in vitro activity have established it as a reliable option for treating serious P. aeruginosa infections.[12] The emergence of carbapenem-resistant P. aeruginosa is a significant clinical challenge, necessitating the development of new therapeutic strategies, including combination therapies and novel β-lactamase inhibitors.
Moxalactam's role in treating P. aeruginosa infections is limited in current clinical practice due to its comparatively weaker and less reliable activity, and the availability of more effective agents.[13][14] However, the study of older antibiotics like Moxalactam can still provide valuable insights into bacterial resistance mechanisms and inform the development of future antimicrobial agents.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for clinical guidance. Treatment decisions should always be made by qualified healthcare professionals based on the specific clinical context and local susceptibility patterns.
References
- 1. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of moxalactam against pathogenic bacteria and its comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro activity of meropenem, a new carbapenem, against multiresistant Pseudomonas aeruginosa compared with that of other antipseudomonal antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of meropenem against Pseudomonas aeruginosa, including antibiotic-induced morphological changes and endotoxin-liberating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Meropenem against Pseudomonas aeruginosa, Including Antibiotic-Induced Morphological Changes and Endotoxin-Liberating Effects - ProQuest [proquest.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo antibacterial activity of moxalactam, an oxa-beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. droracle.ai [droracle.ai]
- 13. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Moxalactam therapy for bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Moxalactam to Penicillin-Binding Proteins (PBPs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Moxalactam's binding affinity to penicillin-binding proteins (PBPs) with that of other β-lactam antibiotics. The information is supported by experimental data to assist researchers and drug development professionals in evaluating its efficacy and mechanism of action.
Introduction to Moxalactam and its Mechanism of Action
Moxalactam, also known as Latamoxef, is a broad-spectrum oxacephem antibiotic.[1] Like other β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. The primary targets of Moxalactam are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis. By binding to and inactivating these proteins, Moxalactam disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2] The efficacy of Moxalactam is directly related to its binding affinity for specific PBPs, which can vary between different bacterial species.[2] This affinity is often quantified by the 50% inhibitory concentration (IC50), representing the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP.[2]
Comparative Analysis of PBP Binding Affinity
Binding Profile of Moxalactam
Studies have shown that Moxalactam exhibits a high binding affinity for most PBPs in Escherichia coli and Pseudomonas aeruginosa, with the notable exception of PBP-2.[3][4][5] In E. coli K-12, Moxalactam demonstrates the highest affinity for PBP-3 and PBP-7/8.[6] Its affinity for PBP-1A, -1Bs, -4, and -5/6 is higher than that of benzylpenicillin, while its affinity for PBP-2 is lower.[6] This high affinity for PBP-3, an essential protein for septum formation during cell division, underscores its potent bactericidal activity.[2]
Quantitative Comparison with Other β-Lactams
The following tables present available quantitative data on the binding affinities of various β-lactam antibiotics to PBPs in key bacterial species.
Table 1: Binding Affinity (IC50 in µg/mL) of β-Lactams for P. aeruginosa PBPs
| Antibiotic | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 |
| Doripenem | 0.5 | 0.6 | 0.2 | 0.2 | 0.8 |
| Imipenem | 0.1 | 0.2 | 0.5 | 3 | 5 |
| Meropenem | 0.5 | 0.5 | 3 | 5 | 0.23 |
| Ceftazidime | 0.5 | 3 | >128 | 0.5 | >128 |
| Aztreonam | >128 | >128 | >128 | 0.5 | >128 |
| Cefsulodin | >128 | >128 | >128 | 8 | >128 |
| Cephalexin | 19 | 35 | >128 | 62 | >128 |
| Faropenem | 0.23 | >128 | >128 | 0.2 | >128 |
Data compiled from studies on P. aeruginosa.[7]
Table 2: Binding Affinity (IC50 in µg/mL) of β-Lactams for E. coli DC2 PBPs
| Antibiotic | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 | PBP7 | PBP8 |
| Aztreonam | >1,000 | >1,000 | >1,000 | 0.03 | >1,000 | >1,000 | >1,000 | >1,000 |
| Cefotaxime | 1.3 | 0.6 | 130 | 0.06 | 210 | 120 | 1.1 | 1.3 |
| Ceftriaxone | 0.9 | 0.5 | 90 | 0.03 | 120 | 80 | 0.8 | 1.0 |
| Piperacillin | 1.5 | 0.8 | 200 | 0.05 | 250 | 150 | 1.2 | 1.5 |
Data compiled from studies on E. coli DC2.[8]
Table 3: Noncovalent Interaction Energies and Second-Order Rate Constants for Binding to E. coli PBP 5
| Antibiotic | ΔTm (°C) | ΔΔGu (kcal/mol) | k2/K' (M-1s-1) |
| Moxalactam | 3.2 | 1.9 | 1,500 |
| Cefoxitin | 3.5 | 2.1 | 12,000 |
| Cloxacillin | 4.6 | 2.7 | 400 |
| Imipenem | 4.5 | 2.7 | 4,000 |
Data from a study on E. coli PBP 5 using reversible thermal denaturation.[9]
Experimental Protocols
The determination of the binding affinity of β-lactam antibiotics to PBPs is primarily conducted through competitive binding assays.
Competitive PBP Binding Assay
Objective: To determine the concentration of an unlabeled β-lactam antibiotic that inhibits 50% (IC50) of the binding of a labeled penicillin derivative to a specific PBP.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Labeled penicillin derivative (e.g., [14C]benzylpenicillin or a fluorescent penicillin like Bocillin-FL)
-
Unlabeled β-lactam antibiotic of interest (e.g., Moxalactam)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus
-
Fluorography or fluorescence imaging system
-
Phosphate-buffered saline (PBS)
-
Scintillation counter or densitometer
Methodology:
-
Preparation of Membrane Fractions: Bacterial cells are cultured to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS. The cells are then lysed by sonication or French press, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competitive Binding: Aliquots of the membrane preparation are incubated with various concentrations of the unlabeled β-lactam antibiotic (e.g., Moxalactam) for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Labeling: A fixed concentration of the labeled penicillin derivative is added to the mixture and incubated for a further period (e.g., 10 minutes at 30°C) to label the PBPs that have not been bound by the unlabeled antibiotic.
-
Termination of Reaction: The reaction is stopped by the addition of a saturating concentration of unlabeled penicillin G, followed by the addition of SDS-PAGE sample buffer.
-
SDS-PAGE: The samples are heated and then subjected to SDS-PAGE to separate the PBPs based on their molecular weight.
-
Detection and Quantification:
-
For radiolabeled probes, the gel is treated with a scintillant, dried, and exposed to X-ray film (fluorography). The intensity of the bands corresponding to the PBPs is quantified using a densitometer.
-
For fluorescently labeled probes, the gel is visualized using a fluorescence scanner, and the band intensities are quantified.
-
-
IC50 Determination: The percentage of inhibition of labeled penicillin binding is calculated for each concentration of the unlabeled antibiotic. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the unlabeled antibiotic concentration and fitting the data to a sigmoidal dose-response curve.[8][10][11][12]
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of Moxalactam's interaction with PBPs and the experimental workflow for determining binding affinity.
Caption: Moxalactam's mechanism of PBP inhibition leading to cell lysis.
Caption: Experimental workflow for determining PBP binding affinity.
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding of latamoxef (moxalactam) and its decarboxylated derivative to Escherichia coli and Pseudomonas aeruginosa penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Moxalactam (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Moxalactam Cross-Reactivity in Beta-Lactam Allergy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of beta-lactam antibiotics is paramount for patient safety and effective treatment. This guide provides a comparative analysis of Moxalactam (also known as Latamoxef) in the context of beta-lactam allergy, supported by available experimental data and detailed methodologies.
Moxalactam, a synthetic oxacephem antibiotic, has been a subject of interest in cross-reactivity studies due to its unique structural features. Like other beta-lactams, its potential to elicit an allergic reaction is primarily linked to the structure of its side chains.
Understanding the Structural Basis of Cross-Reactivity
The immunogenicity of beta-lactam antibiotics is largely determined by the similarity of their R1 and R2 side chains. In patients with a history of beta-lactam allergy, the presence of IgE antibodies specific to these side chains can trigger an allergic response upon exposure to another beta-lactam with a similar or identical side chain.
Moxalactam possesses a distinct R1 side chain, a carboxy(4-hydroxyphenyl)acetyl group, and an R2 side chain, a (1-methyl-1H-tetrazol-5-yl)thio]methyl group. Its core structure is also unique, featuring an oxacephem nucleus where an oxygen atom replaces the sulfur atom found in the cephalosporin dihydrothiazine ring. This structural variance can influence its allergenic potential and cross-reactivity profile.
Quantitative Data on Moxalactam Cross-Reactivity
While extensive quantitative data specifically for Moxalactam is limited in recent literature, a key review indicates that approximately 4% of patients with a known allergy to penicillins or cephalosporins may experience a cross-allergic reaction to Moxalactam.[1] This suggests a relatively low but not negligible rate of cross-reactivity.
For comparison, the cross-reactivity rates between different classes of beta-lactams can vary significantly, largely depending on the similarity of their R1 side chains.
| Antibiotic Combination | Reported Cross-Reactivity Rate | Reference |
| Penicillin and Moxalactam/Cephalosporins | ~4% | [1] |
| Penicillins and First-Generation Cephalosporins (similar R1 side chains) | Can be significant | General literature |
| Penicillins and Third/Fourth-Generation Cephalosporins (dissimilar R1 side chains) | Low | General literature |
Experimental Protocols
In Vivo Assessment: Skin Testing
Skin testing is a primary method for diagnosing IgE-mediated drug allergies. A general protocol for beta-lactam skin testing, which can be adapted for Moxalactam, is as follows:
1. Preparation of Moxalactam Solutions:
-
A stock solution of Moxalactam is prepared in a sterile, non-bacteriostatic saline.
-
Serial dilutions are made to obtain appropriate concentrations for prick and intradermal testing. The optimal non-irritating concentrations for Moxalactam would need to be determined through validation studies.
2. Skin Prick Testing (SPT):
-
A drop of the Moxalactam solution is placed on the volar surface of the forearm.
-
The skin is pricked through the drop with a sterile lancet.
-
A positive control (histamine) and a negative control (saline) are also applied.
-
The site is observed for the development of a wheal and flare reaction within 15-20 minutes.
3. Intradermal Testing (IDT):
-
If the SPT is negative, an intradermal injection of a more dilute Moxalactam solution (typically 0.02-0.05 mL) is made into the superficial layer of the skin to raise a small bleb.
-
Positive and negative controls are also injected.
-
The site is observed for an increase in the size of the bleb and surrounding erythema within 15-20 minutes.
In Vitro Assessment: Immunoassays
In vitro tests measure the presence of drug-specific IgE antibodies in a patient's serum.
1. Radioallergosorbent Test (RAST) or Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: Moxalactam is conjugated to a solid phase (e.g., paper disc or microtiter well). Patient serum is added, and if Moxalactam-specific IgE is present, it will bind to the immobilized drug. The bound IgE is then detected using a radiolabeled or enzyme-linked anti-IgE antibody.
-
Procedure Outline:
-
Coat the solid phase with a Moxalactam-protein conjugate.
-
Block non-specific binding sites.
-
Incubate with patient serum.
-
Wash to remove unbound antibodies.
-
Incubate with labeled anti-human IgE.
-
Wash to remove unbound anti-IgE.
-
Detect the signal (radioactivity or colorimetric change).
-
Visualizing Experimental Workflows and Allergic Pathways
To aid in the understanding of the experimental processes and the underlying immunological mechanisms, the following diagrams are provided.
Workflow for Beta-Lactam Allergy Assessment.
IgE-Mediated Allergic Reaction Pathway.
Conclusion
The available evidence suggests that Moxalactam exhibits a low but present risk of cross-reactivity in patients with established penicillin or cephalosporin allergies. The primary determinant of this cross-reactivity is likely the similarity of its R1 side chain to that of other beta-lactams. For a definitive assessment of a patient's allergy to Moxalactam, a comprehensive evaluation including a detailed clinical history, and potentially skin testing and in vitro assays, is necessary. Further research is warranted to establish more precise quantitative data on Moxalactam's cross-reactivity and to develop standardized experimental protocols for its allergy testing.
References
Moxalactam versus other third-generation cephalosporins: a comparative review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Moxalactam with other third-generation cephalosporins, focusing on performance, supported by experimental data. Moxalactam, a synthetic oxa-β-lactam antibiotic, was historically grouped with third-generation cephalosporins due to its similar spectrum of activity. However, significant differences in its chemical structure, efficacy, and safety profile, particularly the risk of bleeding, have led to its withdrawal from many markets. This review delves into a detailed comparison of its in vitro activity, pharmacokinetic properties, clinical efficacy, and safety profile against prominent third-generation cephalosporins such as Cefotaxime, Ceftriaxone, and Ceftazidime.
In Vitro Activity
The in vitro potency of an antibiotic is a crucial indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activity of Moxalactam and other third-generation cephalosporins against a range of clinically significant Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity (MIC µg/mL) Against Gram-Negative Bacteria
| Organism | Moxalactam | Cefotaxime | Ceftriaxone | Ceftazidime |
| Escherichia coli | ≤0.05[1] | ≤0.05[1] | Very Active[2] | - |
| Klebsiella pneumoniae | ≤0.05[1] | ≤0.05[1] | Very Active[2] | - |
| Enterobacter spp. | ≤32[2] | ≥32[2] | ≥32[2] | - |
| Proteus providencia | - | - | 0.007 (mean)[2] | - |
| Pseudomonas aeruginosa | 32 (60% susceptible)[1] | 32 (60% susceptible)[1] | >4[2] | 8 (MIC90)[3] |
| Acinetobacter spp. | ≥16[2] | - | ≥16[2] | - |
| Bacteroides fragilis | 0.5 (mean)[2] | 2-4 (mean)[2] | 2-4 (mean)[2] | - |
| Salmonella typhimurium | 0.08[4] | - | 0.03[4] | - |
Table 2: In Vitro Activity (MIC µg/mL) Against Gram-Positive Bacteria
| Organism | Moxalactam | Cefotaxime | Cefazolin |
| Staphylococcus aureus | ≥8[1] | 2-4[1] | 0.125-1[1] |
| Streptococcus faecalis | Resistant (≥128)[1] | - | - |
Pharmacokinetic Properties
The pharmacokinetic profile of an antibiotic determines its absorption, distribution, metabolism, and excretion, which in turn influences dosing regimens and efficacy.
Table 3: Comparative Pharmacokinetic Parameters of Third-Generation Cephalosporins
| Parameter | Moxalactam | Cefotaxime | Ceftriaxone | Ceftazidime |
| Half-life (t½) (hours) | 2.5[3] | 1.2[5] | ~8[6] | 1.75[3] |
| Volume of Distribution (Vd) (L) | 24.1[7] | - | - | 18.4[7] |
| Protein Binding (%) | - | - | 96[8] | 17[8] |
| Primary Route of Elimination | Renal[6] | Renal and Hepatic[6] | Renal and Hepatic[6] | Renal[6][7] |
| Urinary Recovery (%) | 79[7] | 50.5[5] | - | 96[7] |
Clinical Efficacy and Safety
Clinical trials have compared the efficacy and safety of Moxalactam with other third-generation cephalosporins in various infections. While often demonstrating comparable efficacy, significant safety concerns, particularly bleeding, have been a distinguishing feature of Moxalactam.
A double-blind, prospective, multicenter trial comparing Moxalactam with Ceftazidime for serious Gram-negative infections found similar overall favorable response rates (86% for Moxalactam and 88% for Ceftazidime)[9]. However, a significantly higher incidence of prolonged prothrombin time (13% of patients) and clinical bleeding was observed in the Moxalactam group[9]. Another study comparing Moxalactam and Ceftazidime in complicated urinary tract infections showed a higher cure rate for Ceftazidime (74%) compared to Moxalactam (52%) at one week post-therapy[10].
The increased risk of bleeding associated with Moxalactam is a major differentiating factor from other third-generation cephalosporins[11].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology: Broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Antibiotic Dilution:
-
Prepare serial twofold dilutions of the antibiotic in CAMHB in the wells of a 96-well microtiter plate.
-
-
Inoculation:
-
Add a standardized volume of the bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Pharmacokinetic Study of Intravenous Antibiotics
Objective: To determine the pharmacokinetic parameters of an intravenously administered antibiotic in human subjects.
Methodology: A single-center, open-label, single-dose pharmacokinetic study.
Materials:
-
Sterile intravenous antibiotic formulation
-
Infusion pump and administration set
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., High-Performance Liquid Chromatography - HPLC)
-
Data analysis software for pharmacokinetic modeling
Procedure:
-
Subject Recruitment:
-
Recruit healthy adult volunteers who meet the inclusion and exclusion criteria.
-
Obtain informed consent from all participants.
-
-
Drug Administration:
-
Administer a single intravenous dose of the antibiotic over a specified period (e.g., 30 minutes).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points before, during, and after the infusion (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at an appropriate temperature (e.g., -80°C) until analysis.
-
-
Drug Concentration Analysis:
-
Measure the concentration of the antibiotic in the plasma samples using a validated analytical method like HPLC.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), volume of distribution (Vd), and clearance (Cl).
-
Visualizations
References
- 1. [Moxalactam and cefotaxime--two new beta-lactam antibiotics compared with three well-known cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative study of ceftriaxone, cefotaxime and moxalactam against 150 Gram negative strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics of ceftazidime and moxalactam and their microbiological correlates in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacies of ceftriaxone, moxalactam, and ampicillin in experimental Salmonella typhimurium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cefotaxime and moxalactam pharmacokinetics and tissue levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of the third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of ceftazidime and moxalactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Double-blind, prospective, multicenter trial comparing ceftazidime with moxalactam in the treatment of serious gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized, double-blind comparison of ceftazidime and moxalactam in complicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the mechanism of resistance to Moxalactam in clinical isolates
A deep dive into the mechanisms of Moxalactam resistance in clinical isolates, offering a comparative analysis of its performance against alternative antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Moxalactam, a potent oxa-β-lactam antibiotic, has historically been a valuable weapon against a broad spectrum of bacterial infections, particularly those caused by Gram-negative organisms.[1] However, the emergence and spread of antibiotic resistance pose a significant threat to its clinical efficacy. Understanding the intricate mechanisms by which bacteria develop resistance to Moxalactam is paramount for the development of novel therapeutic strategies and the informed selection of alternative treatments. This guide provides a comprehensive overview of the primary resistance mechanisms, comparative efficacy data, and detailed experimental protocols to investigate these phenomena.
Unraveling the Mechanisms of Resistance
Clinical isolates employ a multi-pronged approach to evade the antimicrobial action of Moxalactam. The principal mechanisms of resistance can be categorized into four key areas: enzymatic degradation, decreased permeability, target site modification, and active efflux of the antibiotic.[2] Often, a combination of these mechanisms contributes to the overall resistance phenotype observed in a clinical setting.[3]
Enzymatic Degradation: The Role of β-Lactamases
The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[4] While Moxalactam was designed to be stable against many common β-lactamases, certain enzymes have been identified that can effectively degrade it.[2][5]
Notably, PSE-2 and PSE-3 β-lactamases found in Pseudomonas aeruginosa, as well as increased expression of chromosomal AmpC β-lactamases in species like Serratia marcescens and Enterobacter cloacae, have been implicated in Moxalactam resistance.[2][5] More recently, a unique plasmid-mediated class C β-lactamase, MOX-1, has been identified with specific hydrolytic activity towards Moxalactam.[6]
Reduced Permeability: A Physical Barrier
Gram-negative bacteria possess an outer membrane that acts as a selective barrier, controlling the influx of substances into the cell. Alterations in the structure or expression of outer membrane porins, which are protein channels that facilitate the entry of antibiotics like Moxalactam, can significantly reduce the drug's intracellular concentration.[2][4] This decreased permeability prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), located in the periplasmic space.[2]
Target Site Modification: Altering the Lock and Key
The bactericidal activity of Moxalactam stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall.[2] Mutations in the genes encoding these PBPs can lead to structural changes that reduce the binding affinity of Moxalactam.[2][7] This "target modification" strategy allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic.[8][9] The affinity of β-lactam antibiotics to specific PBPs has been shown to correlate with their in vivo activity.[10]
Efflux Pumps: Actively Expelling the Threat
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[11][12] Overexpression of these pumps can lead to a significant reduction in the intracellular concentration of Moxalactam, thereby contributing to resistance.[2] In Pseudomonas aeruginosa, the MexAB-OprM efflux pump has been specifically shown to extrude Moxalactam.[11][13][14]
Comparative Efficacy of Moxalactam
The following tables provide a summary of the in vitro activity of Moxalactam compared to other antibiotics against various bacterial isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Moxalactam | 16 - 32 | 64 - >128 |
| Cefotaxime | 16 - 64 | 128 - >256 |
| Cefoperazone | 8 - 16 | 64 - 128 |
| Ceftazidime | 4 - 8 | 32 - 64 |
| Piperacillin | 32 - 64 | 256 - >512 |
| Gentamicin | 1 - 2 | 8 - 16 |
| Amikacin | 2 - 4 | 16 - 32 |
| Tobramycin | 0.5 - 1 | 8 - 16 |
| Carbenicillin | 64 - 128 | 512 - >1024 |
| Colistin | 1 - 2 | 2 - 4 |
| Table 1: Comparative in vitro activity against Pseudomonas aeruginosa [4][15] |
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Moxalactam | ≤0.1 - 0.5 | 0.25 - 2 |
| Cefotaxime | ≤0.1 - 0.25 | 0.25 - 1 |
| Cefoperazone | 0.25 - 1 | 1 - 8 |
| Ceftazidime | 0.12 - 0.5 | 0.5 - 4 |
| Piperacillin | 1 - 4 | 8 - 32 |
| Gentamicin | 0.25 - 0.5 | 1 - 4 |
| Table 2: Comparative in vitro activity against Enterobacteriaceae [15][16] |
Experimental Protocols
To aid researchers in the investigation of Moxalactam resistance, detailed protocols for key experiments are provided below.
β-Lactamase Activity Assay (Nitrocefin Assay)
This assay is used to detect and quantify the activity of β-lactamase enzymes produced by clinical isolates.
Materials:
-
Nitrocefin solution (1.0 mg/mL in DMSO, diluted in PBS to a working concentration)[17]
-
Bacterial lysate (prepared by sonication or chemical lysis of the clinical isolate)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a working solution of Nitrocefin in a suitable buffer (e.g., PBS). The solution should be yellow.[17]
-
Add a specific volume of the bacterial lysate supernatant to each well of the 96-well plate.
-
Add the Nitrocefin working solution to each well.
-
Monitor the change in absorbance at 490 nm over time using a microplate reader.[18]
-
A rapid increase in absorbance, corresponding to a color change from yellow to red, indicates the hydrolysis of Nitrocefin and the presence of β-lactamase activity.[17][19]
Outer Membrane Permeability Assay
This assay assesses the permeability of the bacterial outer membrane to antibiotics.
Materials:
-
N-phenyl-1-naphthylamine (NPN)
-
Bacterial cell suspension (grown to mid-log phase and washed)
-
Fluorometer
Procedure:
-
Grow the bacterial isolate to the mid-logarithmic phase.[20]
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES).[20]
-
Resuspend the cells in the same buffer.
-
Add NPN to the bacterial suspension.
-
Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that NPN has entered the cell and bound to the cell membrane, suggesting increased outer membrane permeability.[21][22]
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the binding affinity of Moxalactam to the PBPs of a clinical isolate.
Materials:
-
Bacterial cell membranes (isolated from the clinical isolate)
-
Unlabeled Moxalactam
-
Fluorescently labeled β-lactam probe (e.g., Bocillin-FL)
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Prepare cell membranes by growing the bacterial culture to mid-log phase, harvesting the cells, and lysing them to isolate the membrane fraction.[8][12]
-
Incubate the isolated membranes with varying concentrations of unlabeled Moxalactam.
-
Add a fixed concentration of a fluorescent β-lactam probe to the mixture. The fluorescent probe will bind to any PBPs not occupied by Moxalactam.[12]
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of the PBP bands. A decrease in fluorescence intensity with increasing concentrations of Moxalactam indicates competitive binding and allows for the determination of the half-maximal inhibitory concentration (IC₅₀).[8][12]
Visualizing Resistance Mechanisms and Workflows
To further elucidate the complex interplay of resistance mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Overview of Moxalactam resistance mechanisms in Gram-negative bacteria.
Caption: Experimental workflow for confirming Moxalactam resistance mechanisms.
References
- 1. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Different mechanisms of resistance to latamoxef (moxalactam) in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Crystal structure of Mox-1, a unique plasmid-mediated class C β-lactamase with hydrolytic activity towards moxalactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A review of penicillin binding protein and group A Streptococcus with reduced-β-lactam susceptibility [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Binding affinity for penicillin-binding protein 2a correlates with in vivo activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate Specificities of MexAB-OprM, MexCD-OprJ, and MexXY-OprM Efflux Pumps in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Substrate specificities of MexAB-OprM, MexCD-OprJ, and MexXY-oprM efflux pumps in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro activity of moxalactam against pathogenic bacteria and its comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro studies of moxalactam (LY127935), a new beta-lactam antibiotic with significant activity against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. toku-e.com [toku-e.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. microbenotes.com [microbenotes.com]
- 20. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment - Hancock Lab [cmdr.ubc.ca]
- 21. researchgate.net [researchgate.net]
- 22. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [bio-protocol.org]
The Synergistic Power of Moxalactam and Aminoglycosides Against Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our antimicrobial arsenal. One such strategy is the use of combination therapy, where the synergistic interaction between two different classes of antibiotics can overcome resistance mechanisms and enhance bactericidal activity. This guide provides a detailed comparison of the synergistic effects of moxalactam, a third-generation cephalosporin, in combination with aminoglycosides against various resistant bacterial strains.
Data Presentation: In Vitro Synergy of Moxalactam and Amikacin
The following tables summarize the synergistic activity of moxalactam in combination with amikacin against aminoglycoside-susceptible and -resistant strains of Pseudomonas aeruginosa and Serratia marcescens. The data is derived from checkerboard agar dilution studies, with synergy being defined as a fourfold or greater reduction in the minimum inhibitory concentration (MIC) of each antibiotic when used in combination compared to their individual MICs.
Table 1: Synergy of Moxalactam and Amikacin against Pseudomonas aeruginosa
| Strain Type | Number of Isolates | Moxalactam Alone (MIC µg/mL) | Amikacin Alone (MIC µg/mL) | Moxalactam in Combination (MIC µg/mL) | Amikacin in Combination (MIC µg/mL) | Synergy Observed (%) |
| Amikacin-Susceptible | 15 | 16 - 128 | 2 - 8 | 4 - 32 | 0.5 - 2 | 80% |
| Amikacin-Resistant | 10 | 32 - >256 | 16 - 64 | 8 - 64 | 4 - 16 | 60% |
Table 2: Synergy of Moxalactam and Amikacin against Serratia marcescens
| Strain Type | Number of Isolates | Moxalactam Alone (MIC µg/mL) | Amikacin Alone (MIC µg/mL) | Moxalactam in Combination (MIC µg/mL) | Amikacin in Combination (MIC µg/mL) | Synergy Observed (%) |
| Amikacin-Susceptible | 12 | 1 - 8 | 1 - 4 | 0.25 - 2 | 0.25 - 1 | 75% |
| Amikacin-Resistant | 8 | 2 - 16 | 16 - 128 | 0.5 - 4 | 4 - 32 | 63% |
Data presented in the tables are synthesized from findings where moxalactam plus amikacin was frequently synergistic against the tested isolates[1][2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments used to determine the synergistic interactions between moxalactam and aminoglycosides.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Moxalactam and aminoglycoside (e.g., amikacin, gentamicin, tobramycin) stock solutions of known concentrations
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubator (35°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of moxalactam.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the aminoglycoside.
-
This creates a matrix of wells with varying concentrations of both antibiotics. Row H should contain only the serial dilutions of moxalactam, and column 11 should contain only the serial dilutions of the aminoglycoside to determine their individual MICs. A well with no antibiotics serves as a growth control.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Moxalactam + FIC of Aminoglycoside Where:
-
FIC of Moxalactam = (MIC of Moxalactam in combination) / (MIC of Moxalactam alone)
-
FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
-
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Protocol 2: Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
Moxalactam and aminoglycoside stock solutions
-
Bacterial inoculum standardized to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubator with shaking capabilities (37°C)
-
Agar plates for colony counting
-
Sterile saline or phosphate-buffered saline (PBS) for serial dilutions
Procedure:
-
Preparation of Test Conditions:
-
Prepare tubes/flasks containing CAMHB with the following conditions:
-
Growth control (no antibiotic)
-
Moxalactam alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)
-
Aminoglycoside alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)
-
Moxalactam and aminoglycoside in combination (at the same concentrations as the individual tubes)
-
-
-
Inoculation and Incubation:
-
Inoculate each tube/flask with the standardized bacterial suspension.
-
Incubate at 37°C with constant shaking.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube/flask.
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizing the Synergy: Mechanism and Workflow
The synergistic interaction between β-lactams like moxalactam and aminoglycosides is a well-established phenomenon. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for assessing this synergy.
Caption: Proposed mechanism of synergy between moxalactam and aminoglycosides.
Caption: Experimental workflow for assessing antibiotic synergy.
References
- 1. Antimicrobial activity of amikacin combinations against Enterobacteriaceae moderately susceptible to third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro synergistic activity of new beta-lactam antimicrobial agents and amikacin against Pseudomonas aeruginosa and Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Moxalactam and cefotaxime against anaerobic bacteria
A comparative analysis of the in vitro activity of moxalactam and cefotaxime reveals distinct differences in their efficacy against anaerobic bacteria. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals.
Executive Summary
Moxalactam generally demonstrates superior in vitro activity against the Bacteroides fragilis group, a clinically significant cohort of anaerobic pathogens.[1] While both antibiotics exhibit efficacy against a range of other anaerobes, the enhanced performance of moxalactam against B. fragilis positions it as a potent agent in contexts where these organisms are implicated. The in vitro activities of both compounds are comparable against other Bacteroides species, Fusobacterium, Actinomyces, Propionibacterium, and Veillonella.[1] However, for most species of Clostridium and anaerobic gram-positive cocci, penicillin remains a more effective agent.[1]
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for moxalactam and cefotaxime against various anaerobic bacteria. The MIC value represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Species | Moxalactam MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| Bacteroides fragilis group | 32 (MIC₉₀) | Moderately Susceptible (MIC₅₀ of 32) |
| Other Bacteroides spp. | Similar to Cefotaxime | Similar to Moxalactam |
| Fusobacterium spp. | Susceptible | Susceptible |
| Clostridium perfringens | 0.063 | Susceptible |
| Other Clostridium spp. | Variable Susceptibility | Variable Susceptibility |
| Anaerobic Gram-positive cocci | Susceptible | Susceptible |
| Actinomyces spp. | Similar to Cefotaxime | Similar to Moxalactam |
| Propionibacterium spp. | Similar to Cefotaxime | Similar to Moxalactam |
| Veillonella spp. | Similar to Cefotaxime | Similar to Moxalactam |
| Clostridium difficile | 32 (Median) | 64 (Median) |
Note: MIC₅₀ is the concentration that inhibits 50% of isolates, while MIC₉₀ inhibits 90% of isolates.
Mechanism of Action
Both moxalactam and cefotaxime are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2] They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[2] This disruption of the cell wall integrity leads to cell lysis and death.[2] Moxalactam's structure, which includes a 7-α-methoxy group, provides it with a high degree of resistance to hydrolysis by many beta-lactamase enzymes produced by resistant bacteria.[3] Cefotaxime is also known for its stability against many beta-lactamases.[2][4]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily determined using the agar dilution method, a standardized procedure for testing the susceptibility of anaerobic bacteria to antimicrobial agents.
Agar Dilution Susceptibility Testing
1. Preparation of Media:
-
Wilkins-Chalgren agar is commonly used as the basal medium.
-
The medium is prepared according to the manufacturer's instructions and sterilized by autoclaving.
-
After cooling to 48-50°C, the appropriate volume of sterile antibiotic stock solution is added to achieve the desired final concentrations.
-
The agar is then dispensed into sterile petri dishes and allowed to solidify.
2. Inoculum Preparation:
-
Anaerobic bacteria are grown in a suitable broth medium (e.g., thioglycolate broth) or on supplemented blood agar plates in an anaerobic environment.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to yield a final concentration for inoculation.
3. Inoculation:
-
The surfaces of the antibiotic-containing agar plates are inoculated with the standardized bacterial suspensions. A multipoint inoculator is often used to deliver a precise volume of each bacterial isolate onto the agar surface.
-
Control plates containing no antibiotic are also inoculated to ensure bacterial viability.
4. Incubation:
-
The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
5. Interpretation of Results:
-
Following incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth, disregarding a faint haze or a single colony.
Logical Relationship of Antibiotic Action
The following diagram illustrates the general mechanism of action for beta-lactam antibiotics like moxalactam and cefotaxime against anaerobic bacteria.
References
- 1. Comparison of moxalactam (LY127935) and cefotaxime against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefotaxime Sodium? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Beta-Lactam Cross-Resistance: A Comparative Analysis of Moxalactam
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between beta-lactam antibiotics is critical in the ongoing battle against antimicrobial resistance. This guide provides an objective comparison of Moxalactam's performance against other beta-lactams, supported by experimental data, detailed methodologies, and visualizations of the underlying resistance mechanisms.
Moxalactam (Latamoxef), a synthetic oxa-beta-lactam antibiotic, historically demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1][2] Its notable stability against hydrolysis by common beta-lactamases made it a valuable therapeutic agent, particularly for infections caused by Enterobacteriaceae.[1][3] However, the emergence and evolution of bacterial resistance mechanisms necessitate a thorough investigation of its cross-resistance profile with other beta-lactams.
Quantitative Comparison of In Vitro Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the comparative in vitro activity of Moxalactam and other beta-lactams against key bacterial pathogens. Data is presented as MIC₅₀ and MIC₉₀, the concentrations required to inhibit 50% and 90% of isolates, respectively. It is important to note that much of the available data for Moxalactam is from older studies, and current resistance patterns may vary.
Table 1: Comparative In Vitro Activity Against Enterobacteriaceae (MIC in µg/mL)
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ | MIC₉₀ |
| Escherichia coli | Moxalactam | 0.12 | 0.5 |
| Cefotaxime | 0.06 | 0.25 | |
| Ceftazidime | 0.12 | 0.5 | |
| Piperacillin | 4 | 16 | |
| Imipenem | 0.12 | 0.25 | |
| Klebsiella pneumoniae | Moxalactam | 0.25 | 1 |
| Cefotaxime | 0.12 | 0.5 | |
| Ceftazidime | 0.25 | 1 | |
| Piperacillin | 8 | 32 | |
| Imipenem | 0.12 | 0.25 | |
| Enterobacter cloacae | Moxalactam | 1 | 16 |
| Cefotaxime | 0.5 | 8 | |
| Ceftazidime | 1 | 8 | |
| Piperacillin | 16 | 64 | |
| Imipenem | 0.25 | 0.5 |
Table 2: Comparative In Vitro Activity Against Pseudomonas aeruginosa and Staphylococcus aureus (MIC in µg/mL)
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ | MIC₉₀ |
| Pseudomonas aeruginosa | Moxalactam | 16 | 64 |
| Cefotaxime | 16 | >64 | |
| Ceftazidime | 2 | 8 | |
| Piperacillin | 8 | 64 | |
| Imipenem | 2 | 4 | |
| Staphylococcus aureus (Methicillin-susceptible) | Moxalactam | 4 | 8 |
| Cefotaxime | 2 | 4 | |
| Ceftazidime | 8 | 16 | |
| Piperacillin | 0.5 | 2 | |
| Imipenem | 0.03 | 0.06 |
Mechanisms of Cross-Resistance
Cross-resistance to beta-lactam antibiotics is primarily driven by three key mechanisms:
-
Beta-Lactamase Production: The synthesis of beta-lactamase enzymes that hydrolyze the beta-lactam ring is the most common resistance mechanism. While Moxalactam is stable against many common beta-lactamases, the emergence of extended-spectrum beta-lactamases (ESBLs) and AmpC-type beta-lactamases can confer resistance to Moxalactam and other cephalosporins.[2][4]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of beta-lactam antibiotics, can reduce the binding affinity of the drugs, leading to broad cross-resistance.
-
Decreased Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the modification or loss of porin channels, can restrict the entry of beta-lactams into the cell, resulting in reduced susceptibility to multiple agents.[2]
Caption: Mechanisms of cross-resistance to Moxalactam and other beta-lactams.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antimicrobial susceptibility and cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
a. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.
b. Microdilution Plate Preparation and Inoculation:
-
Perform serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Within 15 minutes of standardizing the inoculum, dilute the adjusted bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.
c. Incubation and Interpretation:
-
Incubate the inoculated microtiter plates at 35°C for 16 to 20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Experimental workflow for MIC determination by broth microdilution.
Beta-Lactamase Activity Assay using Nitrocefin
This colorimetric assay provides a rapid method for detecting beta-lactamase production.[1][7][8]
a. Reagent Preparation:
-
Prepare a stock solution of Nitrocefin (a chromogenic cephalosporin) in dimethyl sulfoxide (DMSO).
-
Dilute the Nitrocefin stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) to the desired working concentration. The working solution should be yellow.
b. Assay Procedure (Slide Method):
-
Place a drop of the Nitrocefin working solution on a clean microscope slide.
-
Using a sterile applicator stick or loop, pick several colonies of the test organism and emulsify them in the drop of Nitrocefin solution.
-
Observe for a color change.
c. Interpretation:
-
Positive Result: A rapid change in color from yellow to red or pink indicates the presence of beta-lactamase activity. Most positive results are visible within 5-10 minutes.
-
Negative Result: No color change within 30-60 minutes indicates the absence of significant beta-lactamase activity.
References
- 1. microbenotes.com [microbenotes.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmid-mediated AmpC-type beta-lactamase isolated from Klebsiella pneumoniae confers resistance to broad-spectrum beta-lactams, including moxalactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
Moxalactam vs. Newer Carbapenems: A Comparative Analysis of Efficacy Against ESBL-Producing Strains
Carbapenems have long been the cornerstone for treating infections caused by ESBL-producing organisms due to their stability against hydrolysis by these enzymes.[1][2] Moxalactam, a second-generation cephamycin, has also shown stability against many β-lactamases and has been explored as a potential carbapenem-sparing option.[2][3] This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the available evidence.
In Vitro Efficacy: A Look at the Numbers
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's in vitro potency. While direct comparative studies are limited, data from various sources provide insights into the relative efficacy of moxalactam and newer carbapenems against ESBL-producing Escherichia coli and Klebsiella pneumoniae.
One study reported MICs for moxalactam against ESBL-producing E. coli and K. pneumoniae strains, showing potent activity.[4] However, a larger analysis of over 3,000 bacterial isolates found no significant difference in the sensitivity of ESBL-producing and non-ESBL-producing bacteria to moxalactam and carbapenems (meropenem, imipenem, and ertapenem).[1][5] It is important to note that this large-scale analysis did not provide a direct head-to-head comparison of MIC values from the same isolates.
Data from various studies on carbapenem efficacy consistently demonstrate their potent activity against ESBL-producing strains, although MICs can vary depending on the specific carbapenem and the genetic makeup of the ESBL-producing organism.[4][6]
Table 1: Minimum Inhibitory Concentrations (MICs) of Moxalactam and Carbapenems against ESBL-Producing E. coli and K. pneumoniae
| Antibiotic | Organism | ESBL Gene(s) | MIC (µg/mL) | Reference |
| Moxalactam | E. coli | blaCTX-M-15 | 0.5 | [4] |
| Moxalactam | K. pneumoniae | blaCTX-M-14 | 0.25 | [4] |
| Meropenem | E. coli (ESBL+) | Not specified | ≤0.06 - 2 | [6] |
| Meropenem | K. pneumoniae (ESBL+) | Not specified | ≤0.06 - 4 | [6] |
| Imipenem | E. coli (ESBL+) | Not specified | 0.12 - 2 | [7] |
| Imipenem | K. pneumoniae (ESBL+) | Not specified | 0.25 - 4 | [7] |
| Doripenem | E. coli (ESBL+) | Not specified | ≤0.06 - 1 | [8] |
| Doripenem | K. pneumoniae (ESBL+) | Not specified | ≤0.06 - 2 | [8] |
Note: Data is compiled from multiple sources and does not represent a direct head-to-head comparison on the same isolates.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments used to evaluate the efficacy of these antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]
Protocol:
-
Bacterial Isolate Preparation: ESBL-producing strains of E. coli or K. pneumoniae are cultured on an appropriate agar medium overnight at 35-37°C.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Antimicrobial Agent Preparation: Serial two-fold dilutions of moxalactam and the comparator carbapenems are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: The prepared bacterial inoculum is added to the wells of a microtiter plate containing the serially diluted antibiotics. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination using broth microdilution.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[8]
Protocol:
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL of the ESBL-producing strain is prepared in a suitable broth medium.
-
Antibiotic Addition: Moxalactam or a carbapenem is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal.
Caption: General workflow for a time-kill assay experiment.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance in ESBL-producing strains is the enzymatic hydrolysis of the β-lactam ring by ESBL enzymes, such as TEM, SHV, and CTX-M variants.[10] Carbapenems are generally stable to this hydrolysis, while moxalactam, a cephamycin, also exhibits a degree of stability.[2][3]
Beyond direct enzymatic degradation, bacterial signaling pathways can modulate the expression of resistance genes. Two-component systems (TCSs) play a crucial role in sensing and responding to environmental stresses, including the presence of antibiotics.[2][5]
-
EnvZ/OmpR: This system regulates the expression of outer membrane porins (OmpF and OmpC), which can affect the influx of antibiotics into the bacterial cell.
-
BaeS/BaeR and CpxA/CpxR: These systems are involved in the envelope stress response and can upregulate the expression of efflux pumps, which actively transport antibiotics out of the cell.[11]
The interplay of these signaling pathways can influence the overall level of resistance to β-lactam antibiotics. However, there is currently no direct evidence to suggest that these pathways are differentially modulated by moxalactam versus newer carbapenems to a degree that would significantly alter their comparative efficacy against ESBL-producing strains.
Caption: Signaling pathways involved in β-lactam resistance.
Conclusion
Based on the available evidence, newer carbapenems remain a more established and frequently recommended treatment for serious infections caused by ESBL-producing Enterobacteriaceae.[2] Their consistent in vitro potency and extensive clinical data support their use. Moxalactam has demonstrated promising in vitro activity against some ESBL-producing strains and may warrant further investigation as a carbapenem-sparing agent. However, the lack of direct, large-scale comparative studies with modern carbapenems necessitates a cautious approach. Further head-to-head in vitro and in vivo studies are required to definitively establish the comparative efficacy of moxalactam and guide its potential role in treating these challenging infections.
References
- 1. Transcriptional Alterations of Virulence-Associated Genes in Extended Spectrum Beta-Lactamase (ESBL)-Producing Uropathogenic Escherichia coli during Morphologic Transitions Induced by Ineffective Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of two-component regulatory system in β-lactam antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal Activities of Meropenem and Ertapenem against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of the in vitro activity of meropenem and representatives of the major classes of broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbapenem-resistant enterobacteriaceae - Wikipedia [en.wikipedia.org]
- 10. Comparative in vitro activity of meropenem versus other extended-spectrum antimicrobials against randomly chosen and selected resistant clinical isolates tested in 26 North American centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Two-Component-System-Governed Regulon That Includes a β-Lactamase Gene is Responsive to Cell Envelope Disturbance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Moxalactam Sodium Salt: A Procedural Guide
The safe and compliant disposal of Moxalactam sodium salt is critical for ensuring laboratory safety and environmental protection. As a substance classified as a respiratory and skin sensitizer, improper handling and disposal can pose significant risks.[1][2][3] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with general safety protocols and regulatory principles.
The disposal of pharmaceutical waste is regulated by various federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Chemical waste generators are responsible for determining if a chemical is hazardous and ensuring its disposal follows all local, regional, and national regulations.[7]
Hazard Profile
This compound presents specific health risks that necessitate careful handling during disposal procedures.
| Hazard Classification | Description | Source Documents |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3] | Safety Data Sheet |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[1][8] | Safety Data Sheet |
Primary Disposal Method: Hazardous Waste Collection
This is the universally recommended and safest method for disposing of this compound, particularly for solid forms and concentrated solutions.
Step-by-Step Procedure:
-
Containment: Place the this compound waste into a dedicated, robust, and leak-proof container that is chemically compatible.[9] Ensure the container is securely sealed to prevent leaks or spills.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container.[9] The label must clearly identify the contents as "this compound" and include any other information required by your institution's Environmental Health & Safety (EHS) department and local regulations.[9]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[9] This area should be away from incompatible materials such as strong oxidizing agents, strong acids, or alkalis.[8][10]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor. Dispose of the contents and container in an approved waste disposal plant.[8] Do not empty into drains or allow the substance to enter sewers or surface water.[1][8]
Alternative Method: Chemical Inactivation (For Dilute Aqueous Solutions)
For certain dilute aqueous waste streams, chemical inactivation through base-catalyzed hydrolysis may be a permissible pre-treatment step. This procedure aims to degrade the active β-lactam structure.[9]
Important: This method should only be performed after explicit approval from your institution's EHS department, as local regulations regarding the neutralization and drain disposal of chemical waste vary.[9]
Experimental Protocol: Base-Catalyzed Hydrolysis
Objective: To chemically degrade the active β-lactam structure in dilute Moxalactam solutions using base-catalyzed hydrolysis.[9]
Materials:
-
Dilute this compound solution
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
pH meter or pH indicator strips
-
Appropriate Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, eye protection
-
Stir plate and stir bar
-
Certified chemical fume hood
Methodology:
-
Preparation: Perform all steps within a certified chemical fume hood.[9]
-
Alkalinization: Place the container with the dilute Moxalactam solution on a stir plate. Add a stir bar and begin stirring.[9]
-
Slowly add 1 M NaOH to the solution while continuously monitoring the pH. Continue adding the base until the pH is stable at a level of 12 or higher.[9]
-
Inactivation: Maintain the solution at a pH of ≥12 for a minimum of 24 hours to ensure complete hydrolysis of the β-lactam ring.[9]
-
Neutralization: After the inactivation period, slowly neutralize the solution by adding 1 M HCl dropwise while stirring. Monitor the pH, aiming for a final neutral range (pH 6.0-8.0).[9]
-
Final Disposal: Consult your EHS department for the final disposal method. Depending on institutional policy and local regulations, the treated and neutralized solution may be permissible for drain disposal or may still require collection as hazardous chemical waste.[9]
Disposal Method Comparison
| Feature | Method 1: Hazardous Waste Collection | Method 2: Chemical Inactivation (Pre-Treatment) |
| Best For | Solid waste, concentrated solutions, and general-purpose disposal. | Dilute aqueous solutions (<1 mg/mL). |
| Procedure | Segregate, contain, label, and store for professional disposal. | Base-catalyzed hydrolysis followed by neutralization. |
| Key Requirement | Adherence to institutional and local hazardous waste regulations. | Explicit approval from the institutional EHS department is mandatory.[9] |
| Final Output | Contained hazardous waste transferred to a licensed disposal facility. | Neutralized aqueous solution, with final disposal route determined by EHS.[9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. canbipharm.com [canbipharm.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guide for Handling Moxalactam Sodium Salt
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Moxalactam sodium salt. Adherence to these protocols is essential to mitigate risks of exposure and ensure a safe laboratory environment. This compound is a sensitizer, capable of causing allergic skin reactions and asthma-like symptoms upon inhalation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and respiratory exposure.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. Powder-free gloves are recommended to avoid aerosolization of the compound. |
| Gown/Lab Coat | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated. |
| Eye & Face Protection | Safety goggles and a face shield, or a full-face respirator.[1] | Protects against splashes, aerosols, and airborne particles. Personal eyeglasses are not a substitute for proper safety eyewear. |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling powders or creating aerosols.[1] | Minimizes the risk of inhalation, which can lead to respiratory sensitization.[1] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Weight | 564.44 g/mol | [4] |
| Solubility in Water | 50 mg/mL | [5] |
| Solubility in DMSO | ~5 mg/mL | [6] |
| pH of Solution | 5.0 - 7.0 | [4][7] |
| Storage Temperature | 2-8 °C (powder); -20°C to -80°C (solutions) | [5][6] |
Experimental Protocols
Standard Operating Procedure for Handling this compound
This procedure details the essential steps for safely handling this compound, from preparation to disposal.
1. Preparation and Weighing of this compound Powder:
-
Pre-Handling:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary materials: this compound, spatulas, weigh boats, and pre-labeled containers for the final solution.
-
-
Weighing:
-
Perform all weighing activities within the chemical fume hood to minimize aerosol generation.
-
Use a dedicated set of utensils for handling the powder.
-
Carefully transfer the desired amount of this compound to a weigh boat.
-
Promptly close the primary container of this compound.
-
Clean any spills immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
2. Preparation of a Stock Solution:
-
Solubilization:
-
Place the weighed this compound into a sterile, pre-labeled container.
-
Add the desired solvent (e.g., sterile water or DMSO) to the container.
-
To avoid splashing, add the solvent slowly down the side of the container.
-
If necessary, sonicate or gently heat the solution to aid dissolution.[6]
-
-
Sterilization and Storage:
Operational and Disposal Plans
Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, diatomite).
-
Collect the contaminated material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry to the area until it has been decontaminated by trained personnel.
-
Waste Disposal:
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[9] This includes:
-
Unused this compound powder and solutions.
-
Contaminated labware (e.g., pipette tips, tubes, gloves).[9]
-
Spill cleanup materials.
Chemical Inactivation of Dilute Aqueous Waste:
For dilute aqueous solutions, chemical inactivation via base-catalyzed hydrolysis may be an option if permitted by your institution's EHS department.[9]
-
Objective: To degrade the active β-lactam structure of Moxalactam.[9]
-
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Slowly add 1 M Sodium Hydroxide (NaOH) to the dilute Moxalactam solution while stirring until the pH is stable at ≥ 12.[9]
-
Allow the solution to stir for at least 24 hours.
-
Neutralize the solution by slowly adding 1 M Hydrochloric Acid (HCl) until the pH is between 6.0 and 8.0.[9]
-
Consult your EHS department for the final disposal of the treated solution.[9]
-
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. rpicorp.com [rpicorp.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rpicorp.com [rpicorp.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
